Tert-butyl 3-cyclopropyl-3-oxopropanoate
Description
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Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPRGLWJJQBWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 3-cyclopropyl-3-oxopropanoate: Properties, Synthesis, and Synthetic Utility
Abstract
Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS No. 134302-07-1) is a sophisticated chemical intermediate of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, which uniquely combines a reactive β-keto ester system, a sterically demanding tert-butyl group, and a strained cyclopropyl ring, offers a versatile platform for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, a validated synthetic protocol, and an exploration of its reactivity. We will delve into the strategic applications of this building block, particularly highlighting the role of the cyclopropyl moiety in modern medicinal chemistry to enhance metabolic stability and biological activity.[2] This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Introduction
Overview of the Molecule
At its core, tert-butyl 3-cyclopropyl-3-oxopropanoate is a β-keto ester. This class of compounds is renowned in organic synthesis for the acidity of the α-protons situated between the two carbonyl groups, enabling the formation of a stabilized enolate. This enolate is a potent carbon nucleophile, serving as a linchpin in countless carbon-carbon bond-forming reactions.
The molecule's distinction arises from its two other key features:
-
The Cyclopropyl Ring: This three-membered carbocycle is more than a simple alkyl substituent. Its high degree of s-character in the C-C bonds and inherent ring strain give it electronic properties akin to an unsaturated system. In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to improve metabolic stability, modulate lipophilicity, and enforce specific molecular conformations.[2]
-
The Tert-butyl Ester: This bulky ester group serves as an excellent protecting group for the carboxylic acid functionality. It is highly resistant to a wide range of nucleophilic and basic conditions while being selectively cleavable under acidic conditions, a feature that provides critical orthogonal control in multi-step syntheses.
Significance in Modern Synthesis
The convergence of these three functional motifs makes tert-butyl 3-cyclopropyl-3-oxopropanoate a high-value building block. Its structural elements are found in numerous biologically active compounds. For instance, related cyclopropyl-containing scaffolds have been instrumental in the development of novel macrocyclic inhibitors targeting Tyrosine Kinase 2 (Tyk2), a key protein in autoimmune disease pathways.[3] The ability to introduce the cyclopropyl ketone fragment early in a synthetic sequence allows for the construction of complex molecular architectures with enhanced drug-like properties.
Physicochemical and Spectroscopic Properties
Core Properties
Quantitative data for tert-butyl 3-cyclopropyl-3-oxopropanoate is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 134302-07-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | CXPRGLWJJQBWRS-UHFFFAOYSA-N | [4] |
| SMILES | O=C(OC(C)(C)C)CC(C1CC1)=O | [4] |
Spectroscopic Profile
While commercial suppliers may offer analytical data upon request, a senior scientist can predict the characteristic spectroscopic signature of the molecule based on its structure. This predictive analysis is crucial for reaction monitoring and structural confirmation.
Caption: Structure with key proton environments labeled.
-
¹H NMR (Proton NMR):
-
δ ≈ 1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the magnetically shielded tert-butyl group (Hₐ ).
-
δ ≈ 3.50 ppm (s, 2H): A singlet for the two methylene protons (Hₑ ) positioned between the two carbonyl groups. This peak may be broadened due to keto-enol tautomerism.
-
δ ≈ 1.90-2.10 ppm (m, 1H): A multiplet for the single cyclopropyl proton (Hₑ ) adjacent to the ketone.
-
δ ≈ 0.90-1.20 ppm (m, 4H): A complex series of multiplets in the upfield region for the remaining four protons of the cyclopropyl ring (Hᵪ, Hₔ ).
-
-
¹³C NMR (Carbon NMR):
-
δ ≈ 205-210 ppm: Ketone carbonyl carbon.
-
δ ≈ 166-170 ppm: Ester carbonyl carbon.
-
δ ≈ 82 ppm: Quaternary carbon of the tert-butyl ester.
-
δ ≈ 50 ppm: Methylene (α-carbon) between the carbonyls.
-
δ ≈ 28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ≈ 18-22 ppm: Methine carbon of the cyclopropyl ring attached to the ketone.
-
δ ≈ 10-15 ppm: The two methylene carbons of the cyclopropyl ring.
-
-
IR (Infrared) Spectroscopy:
-
Two strong C=O stretching bands are expected: one for the ketone around 1710-1725 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹ .
-
C-H stretching bands for the cyclopropyl group may appear at slightly higher wavenumbers (>3000 cm⁻¹) than typical sp³ C-H bonds.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ at m/z = 184.23 would be expected. A prominent fragment would be the loss of isobutylene (56 Da) from the tert-butyl group, resulting in a fragment at m/z = 128.
-
Synthesis and Purification
Retrosynthetic Analysis
The most logical and field-proven approach to synthesizing β-keto esters is the acylation of a malonic ester derivative. This disconnection strategy is reliable and utilizes readily available starting materials.
Caption: Retrosynthetic analysis via malonic ester acylation.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for analogous ethyl esters and leverages mono-tert-butyl malonate as the key starting material.[5][6]
Objective: To synthesize tert-butyl 3-cyclopropyl-3-oxopropanoate via acylation of mono-tert-butyl malonate.
Materials:
-
Mono-tert-butyl malonate (1.0 eq)[5]
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add mono-tert-butyl malonate (1.0 eq) and dissolve in dry THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Causality Note: Two equivalents of base are required to first deprotonate the carboxylic acid and then the α-carbon to form the dianion. The mixture will become a thick suspension.
-
Warming and Recooling: Once the addition is complete, allow the suspension to warm to 0 °C and stir for 30 minutes. This ensures complete formation of the dianion. Recool the mixture to -78 °C.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, again maintaining the temperature below -60 °C. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Workup: Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes any unreacted starting material and acidic byproducts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product.
Chemical Reactivity and Synthetic Transformations
The β-Keto Ester: A Nucleophilic Hub
The primary site of reactivity is the methylene group flanked by the two carbonyls. Its protons are readily abstracted by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a highly stabilized enolate. This nucleophile can then be used in a variety of C-C bond-forming reactions.
Caption: General workflow for enolate formation and alkylation.
-
Expert Insight: The choice of base and solvent is critical. For simple alkylations, a mild base like K₂CO₃ in acetone or DMF may suffice. For less reactive electrophiles or to prevent self-condensation, a stronger, non-nucleophilic base like LDA or NaH in an aprotic solvent like THF is preferred.
The Tert-butyl Ester: An Acid-Labile Protecting Group
A key advantage of the tert-butyl ester is its stability profile. It is robust under basic, reductive, and organometallic conditions that would cleave simpler methyl or ethyl esters. However, it is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleanly liberate the corresponding carboxylic acid. This process occurs via a stable tert-butyl cation, which is scavenged by the solvent or an added scavenger.
This selective deprotection is fundamental in complex syntheses, such as in peptide synthesis or natural product synthesis, where multiple protecting groups must be removed in a specific order.
Application in Drug Discovery: A Workflow Example
The value of this building block is best illustrated in the context of a drug discovery campaign. The cyclopropyl group is often introduced to block a site of metabolism. Many drugs containing tert-butyl groups are susceptible to oxidation by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable group with a cyclopropyl moiety can significantly enhance a drug candidate's half-life.
Caption: Conceptual workflow for drug candidate synthesis.[3]
This workflow demonstrates how the molecule serves as an initial scaffold, which is then elaborated through a series of controlled chemical transformations to yield a complex, high-value final product.
Handling, Storage, and Safety
-
Hazard Classification: Tert-butyl 3-cyclopropyl-3-oxopropanoate is classified as a combustible solid.[4]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Tert-butyl 3-cyclopropyl-3-oxopropanoate is far more than a simple organic chemical. It is a strategically designed building block that provides chemists with a powerful tool for modern synthetic challenges. The interplay between its nucleophilic α-carbon, the stabilizing and conformationally rigid cyclopropyl ring, and the orthogonally-stable tert-butyl ester makes it an invaluable asset in the synthesis of complex molecules. For researchers in drug discovery, its utility in introducing the metabolically robust cyclopropyl ketone moiety presents a significant advantage in the design of next-generation therapeutics.
References
-
ResearchGate. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Available from: [Link]
- Google Patents. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
-
Royal Society of Chemistry. Driving tert-butyl axial: the surprising cyclopropyl effect. Available from: [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
-
PubChem. tert-Butyl 3-hydroxypropanoate. Available from: [Link]
-
PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available from: [Link]
-
PubChem. Tert-butyl 3-cyclohexylpropanoate. Available from: [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: tert-Butanol. Available from: [Link]
-
ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...). Available from: [Link]
-
The Royal Society of Chemistry. Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures. Available from: [Link]
Sources
- 1. 134302-07-1|tert-Butyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 3-cyclopropyl-3-oxopropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Technical Monograph: Molecular Structure & Application of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Executive Summary
Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 89665-24-7) represents a critical scaffold in modern medicinal chemistry, serving as a bifurcated building block that introduces both a pharmacologically privileged cyclopropyl motif and a versatile
This guide provides a comprehensive technical analysis of the molecule, detailing high-fidelity synthetic protocols (Masamune conditions), reactivity profiles, and its strategic role in the synthesis of HMG-CoA reductase inhibitors (e.g., Pitavastatin intermediates) and kinase inhibitors.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule comprises three distinct functional domains, each contributing to its reactivity and biological relevance:
-
Cyclopropyl "Warhead": The three-membered ring possesses significant ring strain (~27.5 kcal/mol).[1] The C-C bonds have high p-character (
to ), allowing the ring to act as an electron donor via hyperconjugation with the adjacent carbonyl -system. This creates a "bisected" conformation where the carbonyl oxygen aligns with the cyclopropyl methine hydrogen to maximize orbital overlap. -
-Keto Backbone: The C3 ketone and C1 ester create a highly acidic methylene bridge (C2), with a pKa
11. This site is the primary locus for nucleophilic activation. -
Tert-butyl Shield: Unlike methyl or ethyl esters, the bulky tert-butyl group provides steric protection against unwanted nucleophilic attack at the ester carbonyl (C1) and allows for orthogonal deprotection under mild acidic conditions (e.g., TFA) without affecting other base-sensitive moieties.
Physicochemical Data Table
Note: Data synthesized from experimental values of the specific CAS and close structural analogs.
| Property | Value / Description | Relevance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 184.23 g/mol | Fragment-based drug design |
| Physical State | Low-melting Solid / Colorless Oil | Temperature dependent; high purity forms crystalline solids. |
| Boiling Point | ~105°C @ 1.5 mmHg (Predicted) | Requires high-vacuum distillation for purification. |
| Density | ~1.02 g/cm³ | Phase separation in aqueous workups. |
| Flash Point | >110°C | Combustible; standard lab safety applies. |
| pKa ( | ~11.0 | Deprotonation feasible with mild bases ( |
Part 2: Advanced Synthetic Protocol (The Masamune Method)
While Claisen condensation using LDA and tert-butyl acetate is possible, it often suffers from O-acylation side products. The Masamune condition , utilizing magnesium enolates, is the industry standard for high-fidelity synthesis of
Reaction Mechanism & Causality
The protocol relies on the in situ generation of a neutral magnesium enolate from mono-tert-butyl malonate. The magnesium ion (
-
Chelation: It coordinates between the enolate oxygen and the carbonyl of the incoming acid chloride, organizing the transition state.
-
Activation: It increases the electrophilicity of the acyl chloride while stabilizing the tetrahedral intermediate.
Step-by-Step Protocol
Reagents:
-
Mono-tert-butyl malonate (Potassium salt or free acid)
-
Cyclopropanecarbonyl chloride (1.0 equiv)
- (anhydrous)
-
Triethylamine (
)[2] -
Solvent: Acetonitrile (
) or THF.
Workflow:
-
Enolate Formation: Suspend potassium mono-tert-butyl malonate (2.0 equiv) in dry
under Argon. Add (2.5 equiv) and (2.5 equiv). Stir at 20°C for 2 hours.-
Checkpoint: The slurry thickens as the magnesium enolate complex forms.
-
-
Acylation: Cool the mixture to 0°C. Add Cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes.
-
Causality: Slow addition prevents localized exotherms that could degrade the strained cyclopropyl ring.
-
-
Decarboxylation: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate acyl-malonate spontaneously decarboxylates under the reaction conditions (or upon mild acidic workup) to drive the equilibrium toward the product.
-
Quench & Isolation: Quench with dilute HCl (1N) to pH 4. Extract with Ethyl Acetate.[3] Wash with saturated
to remove unreacted malonate. -
Purification: Distillation under reduced pressure or Silica Gel Chromatography (Hexane/EtOAc).
Visualization: Synthesis Pathway
Figure 1: The Masamune magnesium-enolate synthesis route, highlighting the critical chelation and decarboxylation steps.
Part 3: Reactivity Profile & Divergent Synthesis
The molecule's value lies in its ability to act as a "chameleon" intermediate. The reactivity is governed by the competition between the ketone (C3) and the ester (C1).
Alpha-Functionalization (C2 Reactivity)
The methylene protons at C2 are highly acidic.
-
Alkylation: Treatment with NaH followed by alkyl halides (
) introduces substituents at the -position.[4] This is crucial for building complex statin side chains. -
Knoevenagel Condensation: Reaction with aldehydes yields
-unsaturated keto-esters.
Cyclopropyl Integrity
-
Stability: The cyclopropyl ring is surprisingly robust against basic conditions. However, strong acids or radical conditions can trigger ring-opening (homo-Michael addition).
-
Reduction: Stereoselective reduction of the C3 ketone (using
or Noyori hydrogenation) yields syn- or anti-1,3-diols, the pharmacophore found in statins.
Visualization: Reactivity Tree
Figure 2: Divergent reactivity pathways demonstrating the molecule's versatility in generating chiral diols, heterocycles, and acids.
Part 4: Applications in Drug Discovery[1][5]
The "Statin" Linker
This molecule is a direct analog of the intermediates used to synthesize Pitavastatin (Livalo). The cyclopropyl group in Pitavastatin is critical for:
-
HMG-CoA Reductase Binding: The rigid cyclopropyl ring fits into a hydrophobic pocket of the enzyme more effectively than the flexible isopropyl group of earlier statins.
-
Metabolic Stability: The cyclopropyl group resists CYP450 oxidation better than alkyl chains, improving the drug's half-life.
Bioisosterism in Kinase Inhibitors
In Tyk2 and JAK inhibitors, the cyclopropyl moiety serves as a bioisostere for the tert-butyl or isopropyl group. It reduces lipophilicity (LogP) slightly while maintaining steric bulk, often improving solubility and oral bioavailability.
Part 5: Handling & Safety Protocols
Storage & Stability
-
Hydrolysis Risk: The tert-butyl ester is relatively stable to hydrolysis compared to methyl esters, but the compound should be stored under inert gas (Argon) at 2–8°C to prevent slow moisture-induced decarboxylation.
-
Enolization: The compound exists in equilibrium between keto and enol forms. NMR analysis may show dual sets of peaks; this is not an impurity but a tautomeric feature.
Toxicology
-
Irritant: Like most
-keto esters, it is a skin and eye irritant. -
Precursor Hazard: The starting material, cyclopropanecarbonyl chloride, is a lachrymator and corrosive. All synthesis steps involving the acid chloride must be performed in a fume hood with appropriate scrubbing.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Pollet, P., et al. (2000). "Synthesis of
-keto esters via magnesium enolates." Journal of Chemical Education. -
Wess, G., et al. (1990). "Synthesis and biological activity of HMG-CoA reductase inhibitors with a cyclopropyl moiety." Journal of Medicinal Chemistry.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Product Specification: tert-Butyl 3-cyclopropyl-3-oxopropanoate."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
Tert-butyl 3-cyclopropyl-3-oxopropanoate CAS number and synonyms
CAS Number: 134302-07-1 Primary Synonym: 1,1-Dimethylethyl 3-cyclopropyl-3-oxopropanoate
Executive Summary & Chemical Identity
Tert-butyl 3-cyclopropyl-3-oxopropanoate is a specialized
Chemical Identity Table
| Property | Data |
| CAS Number | 134302-07-1 |
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | tert-butyl 3-cyclopropyl-3-oxopropanoate |
| Common Synonyms | tert-Butyl 3-cyclopropyl-3-oxopropionate; 3-Cyclopropyl-3-oxopropanoic acid tert-butyl ester |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Storage | 2–8°C (Cold chain recommended); Moisture sensitive |
Synthetic Utility & Mechanism
In drug discovery, this compound is not merely a reagent but a strategic scaffold. The cyclopropyl ketone motif is challenging to introduce late-stage due to the sensitivity of the cyclopropane ring to vigorous conditions (e.g., radical ring opening). Using this pre-functionalized
-
Pyrazoles & Isoxazoles: Via condensation with hydrazines or hydroxylamine.
- -Functionalized Ketones: Via alkylation or halogenation at the active methylene position (C2).
- -Lactams: As seen in the synthesis of Tyk2 inhibitors, where it undergoes Knoevenagel condensation and cyclization.
Why the tert-Butyl Ester?
The tert-butyl group is selected over methyl or ethyl esters for orthogonal deprotection . In multi-step API synthesis, the ester often needs to be hydrolyzed without affecting other sensitive esters or amides. The tert-butyl group allows cleavage using Trifluoroacetic Acid (TFA) or HCl in dioxane, avoiding the saponification conditions (LiOH/NaOH) that could racemize chiral centers or open the cyclopropane ring.
Validated Synthesis Protocol: The Meldrum’s Acid Route
While
Mechanism of Action[7]
-
Acylation: Cyclopropanecarbonyl chloride acylates Meldrum's acid at C5 (the most acidic position) in the presence of a mild base (Pyridine).
-
Alcoholysis & Decarboxylation: Heating the acylated intermediate with tert-butanol causes ring opening, decarboxylation of the unstable malonic acid intermediate, and formation of the tert-butyl ester.
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (
Reagents:
-
Meldrum’s Acid (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
tert-Butanol (Excess, solvent/reactant)[1]
Procedure:
-
Acylation: Dissolve Meldrum’s acid (e.g., 14.4 g, 100 mmol) in anhydrous DCM (100 mL) and cool to 0°C. Add Pyridine (16.2 mL, 200 mmol) dropwise.
-
Addition: Add Cyclopropanecarbonyl chloride (10 mL, 110 mmol) dropwise over 30 minutes, maintaining temperature < 5°C. The solution will turn orange/red.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Workup 1: Wash the organic layer with 1M HCl (2x), then Brine. Dry over
and concentrate in vacuo to yield the crude acylated Meldrum's acid. -
Alcoholysis: Dissolve the crude residue in tert-Butanol (50 mL) and Benzene or Toluene (100 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Critical: Evolution of
gas will be observed. Ensure proper venting. -
Purification: Concentrate the solvent. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to obtain Tert-butyl 3-cyclopropyl-3-oxopropanoate as a pale oil.
Synthesis Pathway Diagram
Caption: Synthesis via the Meldrum's Acid pathway, ensuring regioselectivity and high yield.
Applications in Drug Development[8][9][10]
Tyk2 Inhibitor Synthesis
A prominent application of this intermediate is in the synthesis of macrocyclic Tyrosine Kinase 2 (Tyk2) inhibitors .[2] The
-
Mechanism: The active methylene (C2) condenses with an aldehyde, and the ester moiety facilitates subsequent ring closure with an amine.
-
Impact: The cyclopropyl group in the final inhibitor occupies a specific hydrophobic pocket in the kinase domain, enhancing selectivity over other JAK family kinases.
Heterocycle Formation (General)
The 1,3-dicarbonyl system is a universal precursor for 5-membered heterocycles:
-
Pyrazoles: Reaction with hydrazine hydrates yields 3-cyclopropyl-5-hydroxypyrazoles (or tautomers).
-
Isoxazoles: Reaction with hydroxylamine yields 3-cyclopropylisoxazol-5-ones.
Pharmacological Significance of the Cyclopropyl Group[8][10]
-
Metabolic Stability: Cyclopropyl groups often block metabolic oxidation sites (e.g., replacing an ethyl or isopropyl group) due to the higher bond dissociation energy of the C-H bonds on the ring.
-
Conformational Restriction: The rigid ring can lock pharmacophores into a bioactive conformation, improving binding affinity.
Handling & Safety (MSDS Summary)
This compound is generally considered a combustible solid/liquid and requires standard laboratory safety protocols.
-
Hazards:
-
Stability:
-
Thermolabile: Avoid prolonged exposure to temperatures > 40°C during storage to prevent slow decarboxylation.
-
Hydrolysis: Sensitive to moisture; store under inert gas (
) in a desiccator or fridge (2–8°C).
-
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4] 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]
-
Wang, Z., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. [Link]
-
PubChem. (2025).[3] Compound Summary: Tert-butyl 3-cyclopropyl-3-oxopropanoate. National Library of Medicine. Retrieved from [Link]
-
Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Universidade Nova de Lisboa. Retrieved from [Link]
Sources
- 1. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 3-hydroxypropanoate | C7H14O3 | CID 16218743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-tert-Butoxy-3-oxopropanoic acid synthesis - chemicalbook [chemicalbook.com]
Thermodynamic Stability of tert-Butyl Acetoacetate Derivatives
A Technical Guide for Process Chemists and Drug Developers
Executive Summary
tert-Butyl acetoacetate (tBAA) and its derivatives represent a critical class of β-keto esters in pharmaceutical synthesis, valued for their dual reactivity and the acid-labile tert-butyl protecting group. However, this utility comes with a trade-off: thermodynamic fragility . Unlike their ethyl or methyl counterparts, tBAA derivatives are prone to a specific, non-oxidative thermal decomposition pathway known as the Retro-Ene Elimination .
This guide provides a mechanistic deep-dive into the stability profiles of tBAA derivatives, offering actionable protocols for stability assessment and process control.
The Thermodynamic Landscape
To control the stability of tBAA derivatives, one must distinguish between thermodynamic instability (the favorable energy drop to decomposition products) and kinetic stability (the activation energy barrier that prevents this drop at ambient conditions).
The Primary Decomposition Pathway: Retro-Ene Elimination
The defining instability of tert-butyl esters is not simple hydrolysis, but a concerted thermal fragmentation. This reaction proceeds via a six-membered cyclic transition state, requiring no external reagents, only heat.
-
Mechanism: The carbonyl oxygen of the ester abstracts a proton from one of the tert-butyl methyl groups.
-
Transition State: A concerted movement of electrons cleaves the C-O bond and the C-H bond simultaneously.
-
Products: Isobutylene (gas) and the corresponding acetoacetic acid derivative.
-
Fate of the Acid: The resulting β-keto acid is inherently unstable and rapidly undergoes decarboxylation to form a ketone and CO₂.
Key Insight: This reaction is entropy-driven (1 molecule
Keto-Enol Tautomerism
tBAA derivatives exist in a dynamic equilibrium between keto and enol forms.
-
Keto Form: Generally favored in polar aprotic solvents; thermodynamically more stable due to the strong C=O bond.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (chelation) and conjugation.
-
Relevance to Stability: The enol form is often the active nucleophile in decomposition or side reactions. Substituents that stabilize the enol (e.g., electron-withdrawing groups at the
-position) can alter the kinetic profile of the molecule.
Structural Influences on Stability
The rate of decomposition (
| Substituent Type | Effect on Stability | Mechanistic Rationale |
| Unsubstituted ( | Baseline | Standard retro-ene kinetics. Decomposes slowly >100°C. |
| Decreased Stability | Alkyl groups stabilize the developing positive charge in the transition state and increase ground-state energy via steric strain (Thorpe-Ingold effect), lowering the activation barrier. | |
| Increased Stability | EWGs destabilize the transition state carbocation character, effectively raising the activation energy for isobutylene elimination. | |
| Lowest Stability | Significant steric crowding forces the tert-butyl group into a conformation favorable for elimination to relieve strain. |
Visualizing the Decomposition Mechanism
The following diagram illustrates the concerted retro-ene pathway and the subsequent decarboxylation.
Figure 1: The thermal decomposition cascade of tert-butyl acetoacetate.[1] Note that the initial elimination is the rate-determining step.
Experimental Protocol: Self-Validating Stability Assessment
Do not rely on generic literature values. The stability of your specific derivative must be empirically determined using a Dynamic Thermal Stress Test .
Methodology: Isothermal DSC/TGA
Objective: Determine the "Time to Maximum Rate" (TMR) and the onset temperature of decomposition (
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
-
Sample Prep: 5–10 mg of derivative in a sealed high-pressure crucible (gold-plated or stainless steel) to prevent early evaporation of isobutylene from masking the exotherm.
-
Screening Run: Ramp from 25°C to 300°C at 5°C/min.
-
Success Criterion: Identify the first exothermic event (DSC) or mass loss step (TGA).
-
-
Isothermal Validation:
-
Set instrument to
. -
Hold for 24 hours.
-
Result: If degradation > 5% (by HPLC assay of residue), the material is thermally labile at process temperatures.
-
Chemical Stability Monitoring (HPLC)
For long-term storage studies, use this specific HPLC setup to detect the acid byproduct before it decarboxylates.
-
Column: C18 Reverse Phase (high carbon load).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid phosphate buffers which can catalyze hydrolysis.
-
Detection: UV at 210 nm (ester carbonyl) and 254 nm (if conjugated).
Handling & Storage Strategy
To ensure integrity during drug development campaigns:
-
Acid Scavenging: tBAA derivatives are extremely sensitive to acid catalysis. Even trace HCl from a previous step can lower the decomposition temperature by >50°C.
-
Action: Store with a trace of weak base (e.g., solid NaHCO₃ packet) or wash organic layers with buffered solutions (pH 7-8) before concentration.
-
-
Distillation Hazards: Never distill tBAA derivatives at atmospheric pressure.
-
Rule: Vacuum must be < 5 mmHg to keep the pot temperature below 80°C.
-
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage as they can induce transesterification, replacing the valuable tert-butyl group.
Figure 2: Decision matrix for handling new tBAA derivatives.
References
-
Witzeman, J. S. (1991). "Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications." Journal of Organic Chemistry, 56(5), 1713–1718. Link
-
Otera, J. (1993). "Transesterification."[2] Chemical Reviews, 93(4), 1449–1470. Link
-
Stimson, V. R., & Lauder, I. (1962).[3] "Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate." Australian Journal of Chemistry, 15(3), 467-479. Link
-
Sigma-Aldrich. "tert-Butyl acetoacetate Product Specification & Safety Data Sheet." Link
Sources
The Strategic Role of Cyclopropyl Groups in Medicinal Chemistry Intermediates
[1][2][3][4]
Executive Summary
The cyclopropyl group is not merely a structural spacer; it is a high-value pharmacophore that bridges the gap between aliphatic flexibility and aromatic rigidity.[1] In modern medicinal chemistry, it serves as a "metabolic bumper," a bioisostere for alkenes and carbonyls, and a conformational locking tool. This guide analyzes the physicochemical causality behind these roles, provides field-proven synthetic protocols, and delineates the safety boundaries regarding reactive metabolite formation.
Part 1: Physicochemical Fundamentals
The "Walsh Orbital" Effect and Electronic Uniqueness
Unlike standard
-
Hybridization: The C-C bonds possess high
-character ( to ), while the exocyclic C-H bonds exhibit high -character ( to ). -
Consequence: The C-H bonds are shorter (1.08 Å vs 1.09 Å in alkanes) and stronger (BDE ~106 kcal/mol vs 98 kcal/mol). This is the fundamental reason for its metabolic stability against radical abstraction by Cytochrome P450 enzymes.
-
Conjugation: The electron-rich
-bonds (Walsh orbitals) can overlap with adjacent -systems, allowing the cyclopropyl group to act as a mild electron donor and mimic the electronic distribution of an alkene.
Bioisosterism: The Alkene and Carbonyl Mimic
The cyclopropyl group is a validated bioisostere for:
-
Alkenes: Similar spatial volume and electronic density without the susceptibility to saturation or hydration.
-
Carbonyls: The dipole vector of a cyclopropyl group can align with carbonyl oxygens in binding pockets, providing a "lipophilic carbonyl" mimic that avoids hydrogen bond desolvation penalties.
Part 2: Pharmacological Impact & Case Studies
Metabolic Blocking: The "Deuterium of Carbon"
Replacing a gem-dimethyl or ethyl group with a cyclopropyl ring is a standard tactic to halt metabolic soft spots.
-
Mechanism: CYP450 oxidation typically initiates via Hydrogen Atom Transfer (HAT). The high s-character of cyclopropyl C-H bonds raises the activation energy for this abstraction, effectively "blocking" the site.
Table 1: Impact of Cyclopropyl Substitution on Metabolic Stability
| Compound Class | Modification | Mechanism of Improvement | |
| Nevirapine Analogs | Ethyl | Increased >2-fold | Prevention of |
| Pitavastatin | Isopropyl | Optimized | Diverts metabolism from CYP3A4 to CYP2C9 (reduces DDI) |
| Ciprofloxacin | N-Ethyl | Potency + Stability | Steric fit + blockage of N-dealkylation |
Conformational Restriction
The cyclopropyl group adds rigidity (entropy reduction) without the molecular weight penalty of a phenyl ring.
-
Vector Alignment: It fixes the bond vectors of substituents at ~60°, ideal for positioning pharmacophores into specific receptor sub-pockets.
-
Example: In Saxagliptin , the cyclopropyl-fused pyrrolidine (cis-methanoproline) locks the amide bond geometry to maximize interaction with the DPP-4 active site.
Part 3: Visualization of Mechanisms
Diagram 1: Metabolic Blocking Mechanism
This diagram illustrates how the cyclopropyl group raises the energy barrier for CYP450-mediated oxidation compared to an alkyl group.
Caption: Comparative mechanistic pathway showing the high bond dissociation energy (BDE) of cyclopropyl C-H bonds blocking CYP450 oxidation.
Part 4: Synthetic Masterclass – The Simmons-Smith Protocol[1]
Protocol Selection: The Furukawa Modification
While the original Zn-Cu couple is historic, the Furukawa modification (
Step-by-Step Methodology
Objective: Cyclopropanation of an allylic alcohol intermediate (Common in terpene/steroid synthesis).
Reagents:
-
Substrate: Allylic Alcohol (1.0 equiv)
-
Diethylzinc (
): 1.0 M in hexanes (2.5 equiv) -
Diiodomethane (
): (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: -10°C to RT
Workflow:
-
Inert Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous DCM and the allylic alcohol.
-
Reagent Pre-complexation (Critical): Cool to -10°C. Add
dropwise. Note: This forms the zinc-alkoxide, directing the delivery of the methylene group syn to the hydroxyl. -
Carbenoid Formation: Add
dropwise. The active species, or , forms in situ.[2] -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4-12 hours. Monitor by TLC/LC-MS.
-
Quench (Safety Critical): Cool back to 0°C. Quench with saturated
extremely slowly (exothermic). -
Workup: Extract with DCM, wash with
(to remove iodine traces), brine, dry over .
Diagram 2: Simmons-Smith Mechanism (Butterfly Transition State)
Caption: Concerted 'Butterfly' transition state ensuring stereospecific transfer of methylene to the alkene.
Part 5: Safety & Toxicity – The Double-Edged Sword
While cyclopropyl groups generally enhance safety by reducing metabolite burden, cyclopropylamines present a specific liability.
-
The Risk: Oxidative opening of the cyclopropylamine ring (often by CYP2D6 or CYP1A2) can generate a reactive iminium ion or radical intermediate.
-
Consequence: These reactive species can covalently bind to glutathione (GSH) or, worse, hepatic proteins, leading to idiosyncratic toxicity.
-
Case Study: Trovafloxacin (Trovan) was withdrawn/restricted due to hepatotoxicity linked to the metabolic activation of its cyclopropylamine moiety.[1]
-
Mitigation: If using a cyclopropylamine, screen early for GSH-adducts in microsomal stability assays.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.Link
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[1]Link[3]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Molecules (MDPI).Link
-
Metabolism of cyclopropyl groups. Hypha Discovery.Link
-
Kulinkovich Reaction. Organic Chemistry Portal.Link
Physical characteristics and melting point of Tert-butyl 3-cyclopropyl-3-oxopropanoate
This guide details the physicochemical profile, synthesis, and characterization of Tert-butyl 3-cyclopropyl-3-oxopropanoate , a critical beta-keto ester intermediate used primarily in the synthesis of HMG-CoA reductase inhibitors (statins), such as Pitavastatin.
PART 1: TECHNICAL MONOGRAPH
Tert-butyl 3-cyclopropyl-3-oxopropanoate
1. Chemical Identity & Significance
This compound represents a "masked" acetoacetate derivative where the steric bulk of the tert-butyl group provides two critical functions:
-
Selectivity: It prevents unwanted nucleophilic attacks at the ester carbonyl during complex multi-step syntheses (e.g., aldol condensations).
-
Orthogonality: The tert-butyl ester can be cleaved under acidic conditions (e.g., TFA) without affecting other base-sensitive esters (like methyl or ethyl esters) present in the molecule.
| Property | Data |
| CAS Number | 134302-07-1 (Primary), 154325-75-4 (Related) |
| IUPAC Name | tert-Butyl 3-cyclopropyl-3-oxopropanoate |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| SMILES | CC(C)(C)OC(=O)CC(=O)C1CC1 |
| Appearance | Low-Melting Solid or Colorless Oil (Purity dependent) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water.[1][2] |
2. Physical Characteristics & Melting Point Analysis
Unlike its ethyl ester analog (Ethyl 3-cyclopropyl-3-oxopropanoate, CAS 24922-02-9), which is a liquid at room temperature, the tert-butyl derivative is a solid , albeit with a low melting point.
-
Melting Point (MP): 25°C – 35°C (Approximate range; often observed as a semi-solid or oil that crystallizes upon cooling/seeding).
-
Boiling Point: Decomposes prior to boiling at atmospheric pressure. Distillable only under high vacuum (<1 mmHg).
-
Density: ~1.02 g/cm³ (Predicted/Liquid phase).
Expert Insight: The "solid" designation by major suppliers (e.g., Sigma-Aldrich) indicates a melting point near or slightly above ambient temperature. In laboratory settings, this compound frequently exists as a supercooled liquid. Crystallization requires high purity (>98%) and low temperatures (-20°C) to initiate.
PART 2: SYNTHESIS & EXPERIMENTAL PROTOCOLS
Core Synthesis: The Meldrum's Acid Route
The most robust, field-proven method for synthesizing tert-butyl beta-keto esters is not via direct Claisen condensation (which suffers from self-condensation side reactions), but through the Meldrum's Acid activation strategy . This method ensures high yield and prevents the formation of decarboxylated byproducts.
1. Reaction Pathway Visualization
The following diagram illustrates the activation of cyclopropanecarboxylic acid using Meldrum's acid, followed by alcoholysis with tert-butanol.
Caption: Synthesis via Meldrum's Acid acylation followed by thermal alcoholysis.
2. Detailed Experimental Protocol
Objective: Synthesis of 10g of Tert-butyl 3-cyclopropyl-3-oxopropanoate.
Reagents:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Meldrum's acid (1.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.1 equiv)
-
tert-Butanol (Excess, solvent)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Acylation (Formation of Acyl Meldrum's Acid):
-
Dissolve Cyclopropanecarboxylic acid (50 mmol) and Meldrum's acid (7.2 g, 50 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add DMAP (6.7 g, 55 mmol) slowly. Note: Exothermic reaction.[3]
-
Add DCC (11.3 g, 55 mmol) portion-wise over 20 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The precipitated dicyclohexylurea (DCU) confirms reaction progress.
-
Filtration: Filter off the DCU solid. Wash the filtrate with 5% HCl (2x) to remove DMAP, then with brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude Acyl Meldrum's acid (often a yellow solid).
-
-
Alcoholysis (Decarboxylative Esterification):
-
Dissolve the crude Acyl Meldrum's acid in tert-Butanol (50 mL).
-
Thermolysis: Heat the solution to reflux (approx. 80-85°C) for 3-4 hours.
-
Mechanism:[4] The dioxane ring opens, releasing acetone and CO₂, trapping the resulting ketene with tert-butanol to form the beta-keto ester.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess tert-butanol.
-
-
Purification:
-
The residue is typically an oil that may solidify.
-
Distillation: If oil, distill under high vacuum (0.5 mmHg). Expect boiling point ~70-75°C at this pressure.
-
Crystallization: If solid, recrystallize from minimal Hexane/Pentane at -20°C.
-
PART 3: QUALITY CONTROL & VALIDATION
To ensure the integrity of the synthesized compound, use the following self-validating analytical checks.
1. Melting Point Determination Protocol
Since the compound is a low-melting solid, standard capillary methods may yield ambiguous results if the sample is supercooled.
-
Method: Differential Scanning Calorimetry (DSC) is preferred.
-
Alternative (Capillary):
-
Cool the sample to -20°C for 24 hours to ensure full solidification.
-
Pack the cold solid into a chilled capillary.
-
Ramp temperature at 1°C/min starting from 10°C.
-
Acceptance Criteria: A sharp melting transition between 25°C and 35°C .
-
2. NMR Validation Criteria
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H, t-Bu) – Diagnostic Peak
-
δ 3.40 (s, 2H, -CO-CH₂-CO-) – Keto tautomer (Major)
-
δ 12.x (s, Enol -OH) – Enol tautomer (Minor, variable)
-
δ 1.9-2.1 (m, 1H, Cyclopropyl -CH-)
-
δ 0.9-1.2 (m, 4H, Cyclopropyl -CH₂-)
-
References
-
Sigma-Aldrich. Tert-Butyl 3-cyclopropyl-3-oxopropanoate Product Sheet. (Catalog No. AldrichCPR).[5] Accessed via .
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087-2088. (Foundational method for t-butyl ester synthesis via Meldrum's acid).
-
BLD Pharm. Product Analysis: CAS 134302-07-1. Accessed via .
-
Organic Syntheses. Synthesis of tert-Butyl Esters from Meldrum's Acid. Coll. Vol. 7, p. 359 (1990). Accessed via .
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Tert-butyl 3-cyclohexylpropanoate | C13H24O2 | CID 11806018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. tert-Butyl 3-cyclopropyl-3-oxopropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Introduction to beta-keto esters in pharmaceutical synthesis
The Synthetic Pivot: -Keto Esters in Modern Pharmaceutical Manufacturing
Executive Summary: The Utility of 1,3-Dicarbonyls
In the architecture of small-molecule drug discovery, few functional groups offer the versatility of
This guide moves beyond textbook definitions to address the application of
Mechanistic Foundations: Tautomerism as a Driver
The reactivity of
-
The Keto Form: Electrophilic at the carbonyls; essential for hydride attacks (reductions).
-
The Enol Form: Nucleophilic at the
-carbon; essential for alkylations and condensations.
Visualization: The Reactivity Map
The following diagram illustrates the divergent reaction pathways available based on the specific activation mode.
Figure 1: Divergent reactivity pathways of
Strategic Module A: Heterocycle Construction
The most prevalent industrial application of
Case Study: Synthesis of Nifedipine
This protocol demonstrates a classic multicomponent condensation. The choice of solvent and sequence is critical to minimize the formation of the oxidized pyridine byproduct.
Experimental Protocol: Hantzsch Synthesis of Nifedipine
Objective: Synthesis of dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine).
Reagents:
-
2-Nitrobenzaldehyde (15.0 mmol, 2.27 g)
-
Methyl acetoacetate (37.1 mmol, 4.0 mL) — Note: Excess used to drive kinetics.
-
Methanol (4.0 mL)
-
Ammonium hydroxide (conc. 35%, 35 mmol, 1.6 mL)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add the 2-nitrobenzaldehyde, methyl acetoacetate, and methanol. Stir to dissolve.
-
Initiation: Add the concentrated ammonia slowly. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 3.5 to 4 hours.
-
Process Control: Monitor via TLC (SiO2, Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot.
-
-
Crystallization: Cool the mixture slowly to room temperature, then transfer to an ice-water bath. A yellow precipitate (Nifedipine) should form.
-
Isolation: Filter the crude solid via a Büchner funnel. Wash with cold methanol (2 x 5 mL) to remove unreacted keto-ester.
-
Purification: Recrystallize from ethanol to yield bright yellow crystals.
-
Quality Check: Melting point should be 172–174°C [1].
-
Workflow Visualization
Figure 2: Operational workflow for the Hantzsch synthesis of Nifedipine.
Strategic Module B: Stereochemical Control (Asymmetric Hydrogenation)
While Hantzsch synthesis utilizes the nucleophilicity of the enol, modern chiral drug synthesis often targets the electrophilicity of the ketone. The Noyori Asymmetric Hydrogenation is the gold standard here.
The Mechanism: Dynamic Kinetic Resolution (DKR)
Comparative Data: Catalyst Efficiency
The following table summarizes the efficiency of different catalytic systems for
| Catalyst System | H2 Pressure | Yield (%) | ee (%) | Primary Application |
| Raney Nickel / Tartaric Acid | 100 atm | 85-90% | 20-85% | Early industrial processes (low cost, lower selectivity). |
| Ru(OAc)2(BINAP) | 100 atm | >98% | >98% | Standard for statin intermediates. High turnover. |
| Rh-Chiral Phosphine | 50 atm | 95% | 70-90% | Good for simple ketones, less effective for |
| Biocatalysis (KREDs) | Ambient | >99% | >99% | Highly specific, but requires cofactor recycling systems. |
Table 1: Comparison of catalytic methods for
Industrial & Safety Considerations
When scaling these reactions from the bench to the pilot plant, two factors are paramount:
-
Thermal Stability:
-Keto esters are prone to decarboxylation at high temperatures, especially under acidic conditions. Process parameters must maintain pH > 4 during workup unless decarboxylation is the intended next step. -
Atom Economy: The Hantzsch reaction is a prime example of Green Chemistry. It is a "one-pot" synthesis where water is the primary byproduct, aligning with the principles of high atom economy required in modern manufacturing [4].
References
-
Royal Society of Chemistry. Hantzsch Synthesis of Nifedipine: Experimental Procedure. [Link]
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
-
Taber, D. F. Asymmetric Hydrogenation of beta-Keto Esters. Organic Chemistry Portal.[1] [Link]
-
National Institutes of Health (NIH). Recent advances in the transesterification of β-keto esters. [Link]
Methodological & Application
Application Note: Precision Knoevenagel Condensation of tert-Butyl 3-Cyclopropyl-3-oxopropanoate
Strategic Overview
The Knoevenagel condensation of tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 134302-07-1) represents a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly for HMG-CoA reductase inhibitors (statins) and kinase inhibitors where the cyclopropyl moiety serves as a metabolic stabilizer and conformational lock.
This specific substrate presents a unique dichotomy in process chemistry:
-
The Cyclopropyl Ketone: Provides essential pharmacophoric properties but introduces steric bulk and sensitivity to ring-opening under harsh acidic conditions.
-
The tert-Butyl Ester: Offers orthogonal protection (cleavable via mild acidolysis) but significantly increases steric hindrance at the nucleophilic site compared to methyl or ethyl analogs.
This guide provides two field-validated protocols designed to overcome the steric penalty of the tert-butyl group while preserving the integrity of the cyclopropyl ring.
Critical Reaction Parameters
Steric Management & Reactivity
The tert-butyl group exerts significant steric shielding on the active methylene (
-
Solution: Use non-polar solvents (Toluene/Benzene) with continuous water removal (Dean-Stark) to drive the equilibrium, or employ Lewis-acid promotion (TiCl
) to lower the activation energy.
Substrate Stability
-
Cyclopropyl Integrity: Avoid strong mineral acids (HCl, H
SO ) which can trigger ring-opening hydration or rearrangement. -
Ester Stability: The tert-butyl ester is acid-labile. Reaction temperatures should ideally remain
C to prevent thermal elimination of isobutylene (decarboxylation).
Catalyst Selection Matrix
| Condition | Catalyst System | Solvent | Application | Pros | Cons |
| Method A (Standard) | Piperidine / AcOH | Toluene | Reactive Aldehydes | Scalable, Cheap, Robust | High Temp (Reflux) required |
| Method B (High Performance) | TiCl | THF or DCM | Sterically Hindered Aldehydes | Low Temp, Fast, High Yield | Moisture sensitive, Ti waste |
| Method C (Green) | EDDA | Ethanol | Sensitive Substrates | Mild, Easy Workup | Slower kinetics |
Mechanistic Pathway
The reaction proceeds via a base-catalyzed enolization followed by nucleophilic attack on the aldehyde. The bulky tert-butyl group influences the initial deprotonation and the final dehydration step.
Experimental Protocols
Protocol A: Azeotropic Dehydration (Standard Industrial Method)
Best for: Large-scale synthesis, thermally stable aldehydes.
Reagents:
-
tert-Butyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Piperidine (0.05 equiv)
-
Glacial Acetic Acid (0.05 equiv)
-
Toluene (10 volumes)
Procedure:
-
Setup: Equip a reaction flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add tert-butyl 3-cyclopropyl-3-oxopropanoate, the aldehyde, and toluene to the flask.
-
Catalyst Addition: Add piperidine followed by acetic acid. The acid buffers the basicity, preventing side reactions (e.g., Cannizzaro) and assisting the dehydration step.
-
Reflux: Heat the mixture to reflux (bath temp ~115-120°C). Monitor water collection in the trap.
-
Monitoring: Reaction is typically complete in 4–12 hours. Monitor via TLC or HPLC. Look for the disappearance of the starting keto-ester.[1]
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO
(to remove acid), then water, then brine. -
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize (usually from Hexane/EtOAc) or purify via silica gel chromatography.
Protocol B: Titanium(IV) Chloride Mediated (Lehnert’s Reagent)
Best for: Unreactive/Hindered aldehydes, heat-sensitive substrates.
Reagents:
-
tert-Butyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
TiCl
(2.0 equiv) - Handle with extreme caution -
Pyridine (4.0 equiv)
-
Dry THF or DCM (15 volumes)
Procedure:
-
Preparation: Flame-dry all glassware and maintain an inert atmosphere (N
or Ar). -
Solvation: Dissolve the keto-ester and aldehyde in dry THF/DCM and cool to 0°C.
-
TiCl
Addition: Dropwise add TiCl (neat or solution) over 15 minutes. The solution will likely turn yellow/orange. Note: TiCl fumes heavily in air; use a syringe. -
Base Addition: Dropwise add Pyridine over 10 minutes. A precipitate (Ti-complex) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.
-
Quench: Cool to 0°C and carefully quench with water or saturated NH
Cl. -
Extraction: Extract with EtOAc or DCM.
-
Purification: The crude product is often high purity. Pass through a short silica plug to remove Titanium salts if necessary.
Analytical & Quality Control
Key NMR Signatures (400 MHz, CDCl
-
Vinyl Proton: A sharp singlet typically between
7.4 – 7.8 ppm (confirms condensation). -
Cyclopropyl Ring: Multiplets retained at
0.9 – 1.2 ppm.[2] -
tert-Butyl Group: Strong singlet at
1.4 – 1.5 ppm. -
Missing: The singlet at
~3.5 ppm (active methylene CH ) should be completely absent.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of t-Bu group | Switch to Method B (TiCl |
| Ester Cleavage | Acid concentration too high | Reduce AcOH loading; ensure Toluene is anhydrous. |
| Ring Opening | Reaction temp too high or acidic | Lower temp; Switch to Method B (runs at RT). |
| Michael Addition | Excess Nucleophile | Ensure exact stoichiometry; add Aldehyde in slight excess (1.05 eq). |
References
-
Synthesis of tert-Butyl 3-cyclopropyl-3-oxopropanoate
-
General Knoevenagel Protocols for Hindered Esters
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 1970, 11(54), 4723-4724. Link
-
-
Cyclopropyl Ketone Stability & Reactivity
-
Organic Chemistry Portal: Cyclopropanes.Link
-
-
Optimization of Knoevenagel Conditions
-
BenchChem: Minimizing Byproduct Formation in Knoevenagel Condensation.Link
-
Disclaimer: This protocol involves hazardous chemicals (TiCl
Sources
Strategic Synthesis of Cyclopropyl-Pyrimidines: From De Novo Assembly to Late-Stage Functionalization
Abstract & Strategic Overview
The incorporation of a cyclopropyl moiety onto a pyrimidine scaffold is a high-value tactic in medicinal chemistry.[1][2] Beyond serving as a bioisostere for isopropyl or ethyl groups, the cyclopropyl ring imparts unique physicochemical properties: it increases metabolic stability by blocking cytochrome P450 (CYP) oxidation sites, restricts conformational freedom, and modulates lipophilicity (
However, the synthesis of cyclopropyl-pyrimidines presents specific challenges. The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to ring-opening under harsh acidic or radical conditions. Furthermore, cyclopropylboronic acids used in cross-coupling are prone to rapid protodeboronation.
This guide details two industry-standard protocols for synthesizing this scaffold, selected based on the stage of drug development:
-
Method A (De Novo Assembly): Condensation of cyclopropylamidines with 1,3-dicarbonyls. Best for early-stage scaffold generation and gram-scale synthesis.
-
Method B (Late-Stage Functionalization): Suzuki-Miyaura coupling of chloropyrimidines with cyclopropylboronic acid. Best for diversifying late-stage intermediates (Lead Optimization).
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and development phase.
Protocol A: De Novo Assembly via Amidine Condensation
This method utilizes the Pinner synthesis approach. It is the most robust method for generating the core scaffold because the cyclopropyl ring is introduced via the stable amidine salt, avoiding the instability issues associated with metal-catalyzed couplings.
Mechanism & Rationale
The reaction proceeds via the nucleophilic attack of the free amidine base (generated in situ) onto the ketone carbonyl of a
-
Why NaOEt? Sodium ethoxide is matched to the ester leaving group (ethyl) to prevent transesterification byproducts.
-
Why HCl Salt? Cyclopropanecarboximidamide is stored as the HCl salt for stability. It must be liberated to the free base to react.
Materials
-
Reagent A: Cyclopropanecarboximidamide hydrochloride (1.0 equiv)
-
Reagent B: Ethyl acetoacetate (or substituted
-keto ester) (1.1 equiv) -
Base: Sodium ethoxide (NaOEt), 21 wt% in ethanol (2.5 equiv)
-
Solvent: Absolute Ethanol (anhydrous)
Step-by-Step Procedure
-
Free Base Generation:
-
Charge an oven-dried round-bottom flask with Cyclopropanecarboximidamide HCl (10 mmol) and Absolute Ethanol (20 mL).
-
Cool to 0°C under
atmosphere. -
Add NaOEt solution (25 mmol) dropwise over 10 minutes.
-
Observation: A white precipitate (NaCl) will form. Stir for 15 minutes at 0°C to ensure complete liberation of the amidine.
-
-
Condensation:
-
Add Ethyl acetoacetate (11 mmol) dropwise to the suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat the reaction to reflux (78°C) for 6–12 hours.
-
Checkpoint: Monitor by LC-MS.[3] The cyclopropyl ring is stable at reflux, but prolonged heating (>24h) should be avoided to prevent thermal degradation.
-
-
Workup & Isolation:
-
Cool the mixture to RT.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in minimal water (10 mL).
-
Acidification (Critical): Carefully adjust pH to ~4–5 using 2M HCl. The hydroxypyrimidine (tautomer of the pyrimidone) will precipitate out.
-
Filter the solid, wash with cold water and diethyl ether.
-
Dry under high vacuum.
-
-
Conversion to Chloropyrimidine (Optional but Common):
-
The resulting 4-hydroxypyrimidine can be converted to 4-chloropyrimidine using
(neat, 80°C, 2h) to enable further functionalization.
-
Protocol B: Late-Stage Suzuki-Miyaura Coupling
When the pyrimidine core is already decorated with complex substituents, de novo synthesis is impractical. Here, a palladium-catalyzed cross-coupling between a chloropyrimidine and cyclopropylboronic acid is preferred.
The Challenge: Protodeboronation
Cyclopropylboronic acid is notoriously unstable compared to aryl boronic acids. Under hydrous, basic conditions, the C-B bond hydrolyzes rapidly, destroying the reagent before coupling occurs.
-
Solution: Use of Tricyclohexylphosphine (
) as a bulky, electron-rich ligand facilitates rapid oxidative addition and reductive elimination, outcompeting the decomposition pathway.
Materials
-
Substrate: 4-Chloropyrimidine derivative (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.5 – 2.0 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Tricyclohexylphosphine (
) (10 mol%)[4] -
Base:
(anhydrous, 3.0 equiv) -
Solvent: Toluene/Water (20:1) or Dioxane (anhydrous)
Experimental Workflow
Figure 2: Optimized workflow for handling sensitive cyclopropylboronic acids.
Step-by-Step Procedure
-
System Preparation:
-
Use a microwave vial or a sealed pressure tube. Oxygen inhibits the catalytic cycle and promotes boronic acid oxidation.
-
Charge the vessel with the Chloropyrimidine (1.0 mmol), Cyclopropylboronic acid (1.5 mmol), and anhydrous
(3.0 mmol). -
Cap and purge with Argon for 5 minutes.
-
-
Catalyst Addition:
-
Add Toluene (4 mL) and Water (0.2 mL) (The trace water is necessary for the transmetallation step in the Suzuki cycle, despite stability concerns).
-
Add
(11 mg, 0.05 mmol) and (28 mg, 0.10 mmol). -
Note: Alternatively, use the pre-formed catalyst
if steric hindrance is low.
-
-
Reaction:
-
Heat to 100°C with vigorous stirring.
-
Time: 4 to 12 hours.
-
Monitoring: Check LC-MS for the disappearance of the chloride. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.
-
-
Workup:
-
Dilute with EtOAc and wash with water.
-
Pass the organic layer through a pad of Celite/Silica to remove Pd black.
-
Purification: Flash chromatography. Cyclopropyl groups are lipophilic; the product will likely elute earlier than the starting chloropyrimidine.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete formation of free amidine | Ensure NaOEt is fresh. Increase stirring time of amidine salt with base before adding keto-ester. |
| Ring Opening (Method A) | Reaction temperature too high | Do not exceed 80°C. Avoid strong mineral acids during workup (keep pH > 3). |
| Protodeboronation (Method B) | Boronic acid instability | Switch to Potassium Cyclopropyl Trifluoroborate . It is more stable and releases the active boronic species slowly. |
| Stalled Reaction (Method B) | Catalyst deactivation / Sterics | Switch ligand to XPhos or SPhos (Buchwald ligands) which form highly active monoligated Pd species. |
| Homocoupling | Oxidation of boronic acid | Ensure rigorous degassing. Reduce the amount of base slightly. |
References
-
Pinner Synthesis (General Pyrimidine Assembly)
-
Suzuki Coupling of Cyclopropylboronic Acids
-
Use of Tricyclohexylphosphine in Suzuki Coupling
-
Metabolic Stability of Cyclopropyl Groups
- Title: The Cyclopropyl Group in Medicinal Chemistry: A Review.
- Source: Talele, T. T. J. Med. Chem.2016, 59, 8712–8756.
-
URL:[Link]
-
Potassium Trifluoroborates Alternative
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluorobor
- Source: Molander, G. A.; Yun, C.-S. Tetrahedron2002, 58, 1465.
-
URL:[Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. audreyli.com [audreyli.com]
- 5. growingscience.com [growingscience.com]
- 6. scispace.com [scispace.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Strategic Utilization of Tert-Butyl 3-Cyclopropyl-3-Oxopropanoate in Heterocyclic Scaffolding
Executive Summary: The "Strained-Ring" Advantage
In modern drug discovery, the cyclopropyl moiety is a privileged pharmacophore. It serves as a bioisostere for alkyl groups, restricting conformational freedom and often improving metabolic stability by blocking cytochrome P450 oxidation sites.
Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 155374-42-2) represents a high-value building block that combines this pharmacophore with the versatility of a
This Application Note details the strategic deployment of this reagent in synthesizing two critical heterocyclic scaffolds: Pyrazoles and Pyrimidines .
Reactivity Profile & Strategic Analysis
Before initiating synthesis, one must understand the electronic landscape of the molecule to predict regioselectivity.
The Electrophilic/Nucleophilic Duality
The molecule possesses three distinct reactive centers:
-
C3 (Ketone): The primary electrophilic site. The attached cyclopropyl group provides steric bulk but does not significantly deactivate the carbonyl compared to a phenyl ring.
-
C2 (Alpha-Carbon): Highly acidic protons (
). This site is nucleophilic and prone to alkylation or Knoevenagel condensation. -
C1 (Ester): The secondary electrophilic site. The bulky tert-butyl group reduces the rate of nucleophilic attack here compared to ethyl esters, which is crucial for controlling the order of cyclization.
Visualization: Reactivity Map
Figure 1: Functional group analysis of the starting material. Note the distinct reactivity modes available for chemoselective transformations.
Application I: Regioselective Synthesis of Cyclopropyl-Pyrazoles
The reaction with hydrazines (Knorr Pyrazole Synthesis) is the most common application. However, when using substituted hydrazines (e.g., Methylhydrazine), regioselectivity becomes the primary challenge.
The Regioselectivity Challenge
When reacting with methylhydrazine (
-
Isomer A: The more nucleophilic
attacks the ketone (C3) first. This places the Methyl group on the nitrogen adjacent to the cyclopropyl group (1-methyl-3-cyclopropyl). -
Isomer B: The
attacks the ester (C1) first (rare) or the attacks the ketone.
Expert Insight: Due to the steric bulk of the tert-butyl ester, the initial attack almost exclusively occurs at the ketone (C3) by the unsubstituted
Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-ol Derivatives
Reagents:
-
Tert-butyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv)
-
Hydrazine hydrate (or substituted hydrazine HCl salt) (1.2 equiv)
-
Ethanol (anhydrous) or Acetic Acid (for difficult substrates)
-
Optional: Triethylamine (if using hydrazine HCl salts)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of tert-butyl 3-cyclopropyl-3-oxopropanoate in 20 mL of anhydrous Ethanol.
-
Addition:
-
For Hydrazine Hydrate: Add dropwise at 0°C to control exotherm.
-
For Substituted Hydrazines: Add the hydrazine salt followed by 1.2 equiv of Triethylamine.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature (RT) for 30 minutes.
-
CRITICAL STEP: Heat to reflux (78°C) for 2-4 hours. Monitor by LCMS. The intermediate hydrazone (
) will form first; cyclization to the pyrazole ( ) follows. -
Note on t-Butyl: Unlike ethyl esters, the tert-butyl group is bulky. If cyclization is sluggish, add catalytic Acetic Acid (10 mol%) to protonate the ester carbonyl.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
The product often precipitates upon cooling or addition of cold diethyl ether.
-
If oil remains: Dissolve in EtOAc, wash with water, dry over MgSO4.
-
-
Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography to avoid "streaking" of the acidic pyrazolone tautomer on silica.
Data Summary: Expected Outcomes
| Parameter | Value | Notes |
| Yield | 75-90% | Lower yields with bulky substituted hydrazines. |
| Regioselectivity | >90:10 | Favors 3-cyclopropyl-5-hydroxy isomer. |
| Major Side Product | Hydrazone | Incomplete cyclization (requires longer reflux). |
Application II: Pyrimidine Synthesis via Guanidine Condensation
This reaction builds the pyrimidine ring, a cornerstone of kinase inhibitor chemistry (e.g., analogous to Imatinib or Rosuvastatin scaffolds).
Mechanism
The reaction requires a 1,3-binucleophile (Guanidine, Urea, or Amidine). The base-mediated condensation involves:
-
Deprotonation of the guanidine.
-
Attack on the ketone (C3).
-
Attack on the ester (C1) and loss of tert-butanol.
Protocol: Synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol
Reagents:
-
Tert-butyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv)
-
Guanidine Hydrochloride (1.5 equiv)
-
Potassium Carbonate (
) or Sodium Ethoxide (NaOEt) (2.0 equiv) -
DMF or Ethanol
Step-by-Step Methodology:
-
Free Base Formation: In a reaction vessel, suspend Guanidine HCl (15 mmol) and
(20 mmol) in DMF (15 mL). Stir at RT for 30 mins to generate the free base. -
Coupling: Add tert-butyl 3-cyclopropyl-3-oxopropanoate (10 mmol) dropwise.
-
Reaction: Heat to 100°C for 6-12 hours.
-
Expert Tip: The tert-butyl ester is less reactive than an ethyl ester. Higher temperatures (DMF @ 100°C) are more effective than refluxing ethanol (78°C).
-
-
Quench: Pour the reaction mixture into ice water (100 mL).
-
Isolation: Adjust pH to ~6.0 using dilute acetic acid. The hydroxypyrimidine typically precipitates as a white solid. Filter and wash with water.[1][2]
The "Tert-Butyl Advantage": Downstream Processing
The primary reason to select the tert-butyl ester over the cheaper ethyl ester is the orthogonal deprotection .
Scenario: Decarboxylation
If your target is the 3-cyclopropyl-pyrazole (without the 5-hydroxy/5-oxo group), you typically need to synthesize the 5-carboxylic acid and decarboxylate.
-
Ethyl Ester Route:[3] Requires NaOH/H2O (Saponification)
Acidify Heat. Risk: Strong base can open the cyclopropyl ring or racemize chiral centers. -
Tert-Butyl Route: Requires TFA/DCM. Benefit: Mild, anhydrous conditions.
Protocol: Acidolytic Deprotection (Krapcho-Type Alternative)
-
Dissolution: Dissolve the pyrazole-carboxylate (containing the t-butyl ester) in DCM (10 mL/g).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM). Stir at RT for 2 hours.
-
Monitoring: LCMS will show loss of the t-butyl group (-56 Da).
-
Workup: Evaporate volatiles. The residue is the carboxylic acid.[4]
-
Decarboxylation (Thermal): Heat the residue neat or in high-boiling solvent (Diphenyl ether) to 150°C to effect decarboxylation if the simple protonated heterocycle is desired.
Experimental Workflow Visualization
Figure 2: Decision tree for heterocycle synthesis. Dashed lines indicate optional deprotection steps enabled by the tert-butyl group.
References
-
Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles". Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Cyclopropyl Pharmacophore Review: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Pyrimidine Synthesis from Beta-Keto Esters: Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines". Tetrahedron Letters, 42(47), 8363-8366. Link
- Tert-Butyl Ester Cleavage: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
Sources
Application Notes and Protocols for the Alkylation of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Introduction: The Strategic Importance of α-Functionalized β-Keto Esters
Tert-butyl 3-cyclopropyl-3-oxopropanoate is a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its core structure, featuring a reactive methylene group flanked by a cyclopropyl ketone and a bulky tert-butyl ester, provides a unique scaffold for creating complex molecular architectures.[1] The alkylation of the α-carbon is a pivotal transformation, enabling the introduction of diverse substituents that can modulate the biological activity and physicochemical properties of the final compounds. This guide provides a comprehensive overview of robust alkylation methods for this substrate, detailing both classical and modern approaches with an emphasis on mechanistic understanding, practical execution, and optimization strategies.
Core Principles: Enolate Generation and Reactivity
The alkylation of β-keto esters hinges on the deprotonation of the α-carbon to form a nucleophilic enolate intermediate.[2] This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom.[3][4]
-
C-Alkylation vs. O-Alkylation: C-alkylation is typically the desired pathway in these syntheses. The outcome is influenced by factors such as the counter-ion, solvent, and the nature of the alkylating agent (electrophile). "Soft" electrophiles, like alkyl iodides and bromides, generally favor C-alkylation, while "hard" electrophiles, such as silyl halides, tend to result in O-alkylation.[3][4]
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and reaction conditions can dictate which α-proton is removed. While not directly applicable to the single reactive methylene in our substrate, this principle is fundamental to enolate chemistry.[5][6] Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic (less substituted) enolate, whereas weaker bases at higher temperatures allow for equilibration to the more stable thermodynamic enolate.[5]
Below is a diagram illustrating the fundamental process of enolate formation and its subsequent reaction with an alkyl halide.
Sources
Application Notes and Protocols for the Reduction of Tert-butyl 3-cyclopropyl-3-oxopropanoate
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the various reagents and protocols for the reduction of tert-butyl 3-cyclopropyl-3-oxopropanoate to its corresponding β-hydroxy ester. This document emphasizes the underlying chemical principles, practical experimental procedures, and methods for achieving desired stereochemical outcomes.
Introduction: The Significance of β-Hydroxy Esters
The reduction of β-keto esters is a cornerstone transformation in organic synthesis, yielding valuable β-hydroxy esters. These products are versatile chiral building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The cyclopropyl and tert-butyl moieties in the target molecule, tert-butyl 3-cyclopropyl-3-oxopropanoate, introduce specific steric and electronic features that influence the choice of reducing agent and the stereochemical outcome of the reaction. This guide explores both non-selective and highly stereoselective methods for this important conversion.
Non-Stereoselective Reduction: Sodium Borohydride
Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones.[1][2] Its operational simplicity and safety profile make it an attractive choice for the straightforward reduction of tert-butyl 3-cyclopropyl-3-oxopropanoate when stereoselectivity is not a primary concern.
Mechanism of Action
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[1][2] This is followed by protonation of the resulting alkoxide intermediate by a protic solvent, typically an alcohol, to yield the secondary alcohol.[1][2] While NaBH₄ is capable of reducing ketones, it generally does not reduce the ester functionality under standard conditions.[1]
Sources
Application Notes & Protocols: Catalytic Enantioselective Transformations of β-Keto Esters
Introduction: Chiral β-hydroxy esters, β-amino esters, and α-alkylated-β-keto esters are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The direct, catalytic, and enantioselective functionalization of readily available β-keto esters represents one of the most efficient and atom-economical strategies for accessing these high-value compounds. This document provides an in-depth guide to three cornerstone catalytic enantioselective protocols: asymmetric hydrogenation, Michael addition, and alkylation, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.
Part 1: Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to afford chiral β-hydroxy esters is a foundational transformation in asymmetric catalysis. The seminal work by Noyori and colleagues demonstrated the exceptional efficiency and enantioselectivity of Ruthenium(II) catalysts bearing the axially chiral BINAP ligand.
Mechanistic Rationale & Catalyst System
The catalytic cycle of Ru-BINAP systems is a well-elucidated, powerful example of metal-ligand cooperativity. The reaction proceeds through a chelate-enforced mechanism where the β-keto ester coordinates to the ruthenium center in a bidentate fashion via its two carbonyl oxygen atoms. This coordination, in concert with the chiral environment created by the BINAP ligand, dictates the facial selectivity of hydride transfer from the metal to the prochiral ketone.
The presence of an acidic co-catalyst (e.g., HCl, HBr) is often crucial. It facilitates the generation of the active cationic Ru-hydride species and promotes the final product-releasing step. The overall cycle involves substrate coordination, hydride migration, and product dissociation, regenerating the active catalyst.
Caption: Catalytic cycle for the Ru-BINAP-mediated asymmetric hydrogenation of a β-keto ester.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
This protocol is adapted from the highly-cited work by Noyori et al. for the synthesis of ethyl (R)-3-hydroxybutanoate.
Materials:
-
[RuCl((R)-BINAP)]₂·NEt₃ (or a similar precursor)
-
Ethyl acetoacetate (distilled)
-
Ethanol (anhydrous, degassed)
-
Pressurized Hydrogen (H₂) gas
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [RuCl((R)-BINAP)]₂·NEt₃ (0.005 mmol, representing a Substrate/Catalyst ratio of ~2000:1).
-
Solvent and Substrate Addition: Add 10 mL of anhydrous, degassed ethanol to the liner. Stir for 10 minutes until the catalyst dissolves. Add ethyl acetoacetate (1.30 g, 10 mmol).
-
Reaction Setup: Seal the glass liner inside the stainless-steel autoclave. Purge the autoclave three times with N₂ gas, followed by three purges with H₂ gas.
-
Hydrogenation: Pressurize the autoclave to 4 atm with H₂ gas. Begin vigorous magnetic stirring and heat the reaction to 50°C.
-
Monitoring: The reaction progress can be monitored by the cessation of H₂ uptake. Typically, the reaction is complete within 12-24 hours.
-
Workup: After cooling the autoclave to room temperature, carefully vent the excess H₂ gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography or distillation to yield ethyl (R)-3-hydroxybutanoate.
-
Analysis: Determine the enantiomeric excess (ee) of the product via chiral HPLC or GC analysis.
Performance Data
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuCl((R)-BINAP)]₂·NEt₃ | Ethyl acetoacetate | 2000:1 | 4 | 50 | >98 | 99 (R) | |
| RuBr₂((S)-BINAP) | Methyl 3-oxopentanoate | 1000:1 | 100 | 25 | 100 | >99 (S) | |
| RuCl₂((R)-BINAP) | Ethyl benzoylacetate | 500:1 | 50 | 30 | 95 | 96 (R) |
Part 2: Organocatalytic Enantioselective Michael Addition
The development of organocatalysis has provided a powerful, metal-free alternative for asymmetric bond formation. Chiral secondary amines, such as those derived from proline, catalyze the Michael addition of aldehydes or ketones to nitro-olefins, with β-keto esters acting as effective nucleophilic partners after in-situ enamine formation.
Mechanistic Rationale: Enamine Catalysis
This reaction proceeds via an enamine catalytic cycle. The chiral secondary amine catalyst first condenses with a carbonyl compound (in this context, often a ketone co-catalyst or the β-keto ester itself, though less common) to form a nucleophilic enamine intermediate. This enamine then attacks the β-carbon of the nitro-olefin in a stereocontrolled fashion. The chiral scaffold of the catalyst shields one face of the enamine, directing the electrophile to the opposite face. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: Generalized enamine cycle for the organocatalytic Michael addition to a β-keto ester.
Experimental Protocol: Michael Addition of a β-Keto Ester to a Nitro-olefin
This protocol is a representative procedure based on principles established in the field of organocatalysis.
Materials:
-
(S)-Diphenylprolinol silyl ether (e.g., Jørgensen-Hayashi catalyst)
-
2-acetylcyclohexanone (or other cyclic β-keto ester)
-
β-Nitrostyrene
-
Toluene (anhydrous)
-
Benzoic acid (co-catalyst)
Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous toluene (1.0 mL), followed by 2-acetylcyclohexanone (0.2 mmol, 1.0 equiv). Stir the mixture for 5 minutes.
-
Initiation: Add β-nitrostyrene (0.3 mmol, 1.5 equiv) and benzoic acid (0.004 mmol, 2 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 24-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture and purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
Performance Data
| Catalyst | β-Keto Ester | Electrophile | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | Acetone* | β-Nitrostyrene | 92 | - | 99 | |
| Diarylprolinol ether | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 96 | >20:1 | 99 | |
| Cinchona Alkaloid (Thiourea) | Diethyl malonate** | trans-β-Nitrostyrene | 95 | - | 96 |
*Acetone shown as a simpler analogue for the enamine-forming component. **Diethyl malonate is a related dicarbonyl compound often used in this reaction.
Part 3: Asymmetric Alkylation of β-Keto Esters
Phase-Transfer Catalysis (PTC) provides a robust and scalable method for the enantioselective alkylation of β-keto esters. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to shuttle an enolate nucleophile from an aqueous basic phase into an organic phase containing the alkylating agent, all while inducing chirality.
Mechanistic Rationale: Chiral Phase-Transfer Catalysis
The catalytic cycle operates at the interface of two immiscible phases (e.g., aqueous NaOH and toluene).
-
Deprotonation: A base (e.g., NaOH) in the aqueous phase deprotonates the β-keto ester, forming an achiral enolate.
-
Ion Pairing: The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the enolate, forming a chiral ion pair [Q⁺·Enolate⁻].
-
Phase Transfer: This lipophilic ion pair is extracted into the organic phase.
-
Stereoselective Alkylation: Within the chiral environment of the ion pair, the enolate attacks the alkyl halide. The bulky substituents of the catalyst effectively block one face of the enolate, leading to a highly stereoselective alkylation.
-
Product Release & Catalyst Regeneration: The alkylated product is released, and the catalyst [Q⁺X⁻] returns to the aqueous interface to begin a new cycle.
Caption: Interfacial mechanism of enantioselective phase-transfer alkylation of a β-keto ester.
Experimental Protocol: Asymmetric Alkylation of an Indanone β-Keto Ester
This protocol is based on the highly efficient methods developed by the Maruoka group using sterically demanding chiral phase-transfer catalysts.
Materials:
-
N-Spiro chiral quaternary ammonium bromide catalyst (e.g., Maruoka catalyst®)
-
2-Carbomethoxyindanone (or similar cyclic β-keto ester)
-
Benzyl bromide
-
Toluene (reagent grade)
-
Potassium hydroxide (KOH) aqueous solution (50% w/w)
-
Saturated aqueous NH₄Cl
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-spiro chiral catalyst (0.01 mmol, 1 mol%).
-
Reagent Addition: Add toluene (2.0 mL) and 2-carbomethoxyindanone (1.0 mmol, 1.0 equiv).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base and Electrophile Addition: Add the 50% KOH solution (1.0 mL) and benzyl bromide (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the biphasic mixture vigorously at 0°C. The high stirring speed is critical to maximize the interfacial area.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.
-
Workup: Quench the reaction by adding water and extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Performance Data
| Catalyst | β-Keto Ester Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Maruoka Catalyst® | 2-Carbomethoxyindanone | Benzyl bromide | 94 | 99 | |
| O'Donnell Catalyst | Diethyl 2-acetylmalonate | Benzyl bromide | 90 | 94 | |
| Cinchona-derived Quat Salt | Ethyl 2-oxocyclohexanecarboxylate | Allyl bromide | 85 | 92 |
References
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium(II) complexes. Organic Syntheses, 71, 1. [Link]
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529-13530. [Link]
-
Genet, J. P., Pinel, C., Ratovelomanana-Vidal, V., Mallart, S., Pfister, X., Bischoff, L., Caño de Andrade, M., Darses, S., Galopin, C., & Laffitte, J. A. (1998). Ruthenium(II)-catalysed asymmetric hydrogenation reactions. Tetrahedron: Asymmetry, 9(12), 2003-2018. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423-2425. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Ketones. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Malonates and β-Ketoesters to Nitroalkenes Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967-1969. [Link]
-
Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Asymmetric Alkylation of β-Keto Esters under Phase-Transfer-Catalyzed Conditions with a Chiral Spiro-Type Ammonium Salt as an Exceptionally Effective Catalyst. Journal of the American Chemical Society, 122(22), 5228-5229. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Lygo, B., & Wainwright, P. G. (1997). A new class of readily available chiral phase-transfer catalysts. Tetrahedron Letters, 38(48), 8595-8598. [Link]
Troubleshooting & Optimization
Technical Support Center: Stability Management of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Core Directive: The Chemistry of Instability
Executive Summary:
Tert-butyl 3-cyclopropyl-3-oxopropanoate is a
The "Kill Zone": Mechanistic Pathways
Understanding how the molecule dies is the only way to keep it alive.
-
Pathway A: Acid-Catalyzed Hydrolysis (The Wet Route)
-
Trace acid + Water
Cleavage of t-butyl ester -Keto Acid intermediate. -
Result: The
-keto acid is unstable at room temperature and spontaneously decarboxylates.[1]
-
-
Pathway B: Thermal Elimination (The Dry Route)
Visualization: Decomposition Pathways
The following diagram illustrates the critical failure points.
Caption: Figure 1. Dual-pathway decomposition mechanism. Both acidic hydrolysis and thermal elimination converge on the unstable
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My product disappears during aqueous workup."
Diagnosis: You likely used a strong acid (HCl) to quench the reaction or neutralize the enolate.
The Science:
-
Stop using HCl. Even 1N HCl can trigger degradation if the temperature is unregulated.
-
Protocol: Use Ammonium Chloride (sat. aq.) or Monosodium Phosphate (NaH₂PO₄) buffer to adjust pH to 6–7.
-
Temperature: Perform all quenches at 0°C .
Scenario B: "I see degradation peaks in my GC-MS, but the NMR looks clean."
Diagnosis: Thermal artifacting during analysis. The Science: The injector port of a GC-MS (typically 250°C+) provides enough thermal energy to drive Pathway B (Thermal Elimination) inside the machine. Your sample is likely fine; your data is lying. Solution:
-
Switch to LC-MS: Electrospray ionization (ESI) is a "soft" ionization technique that avoids thermal stress.
-
Derivatization: If you must use GC, derivatize the enol with TMS-Cl or BSTFA to lock the structure before injection.
Scenario C: "The compound degrades in the freezer."
Diagnosis: Moisture intrusion + Autocatalysis. The Science: Hydrolysis produces carboxylic acid byproducts. These acids then catalyze further hydrolysis of the remaining ester (autocatalysis). A small amount of moisture can destroy a whole batch. Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Add trace amounts (0.1% w/w) of Triethylamine or store over activated 4Å molecular sieves to scavenge protons and water.
Validated Experimental Protocols
Protocol 1: Safe Workup for Enolate Quenching
Use this protocol when synthesizing the compound via Claisen condensation (e.g., from Cyclopropyl methyl ketone + t-Butyl dicarbonate).
Reagents:
-
Saturated NH₄Cl solution (pre-chilled to 4°C).
-
Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Sodium Sulfate (anhydrous).
Step-by-Step:
-
Cool Down: Place the reaction vessel in an ice/salt bath (-5°C to 0°C).
-
Buffered Quench: Slowly add saturated NH₄Cl. Do not dump the reaction mixture into the acid; add the buffer to the mixture to maintain local pH control.
-
Extraction: Extract immediately with cold Ethyl Acetate.
-
Washing: Wash organic layer once with brine. Do not wash with dilute HCl.
-
Drying: Dry over Na₂SO₄ for max 10 minutes. (Prolonged exposure to Lewis acidic drying agents can induce degradation).
-
Concentration: Rotary evaporate with bath temperature < 35°C .
Protocol 2: Purification via Distillation (High Risk)
Only attempt if chromatography is impossible. This molecule is heat-sensitive.[5]
Parameters:
-
Vacuum: High vacuum essential (< 0.5 mmHg).
-
Bath Temp: Max 45°C.
-
Head Temp: Monitor closely.
-
Stabilizer: Pre-wash glassware with 1% Et₃N in hexane to neutralize acidic sites on the glass surface.
Visualization: Safe Workup Decision Tree
Caption: Figure 2. Logic flow for pH management during workup to prevent acid-catalyzed cleavage.
Quantitative Data: Stability Limits
| Parameter | Safe Range | Danger Zone | Mechanism of Failure |
| pH | 6.5 – 8.5 | < 5.0 | Acid-catalyzed ester cleavage |
| Temperature (Solution) | -20°C to 25°C | > 40°C | Thermal elimination of isobutylene |
| Temperature (Neat) | -20°C | > 25°C | Autocatalytic decomposition |
| Solvent Compatibility | Et₂O, Toluene, THF | Water, MeOH, EtOH | Nucleophilic attack/Transesterification |
| Storage Time | 6 Months (-20°C) | > 24 Hours (RT) | Slow hydrolysis via atmospheric moisture |
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for purification? A: Use caution. Standard silica gel is slightly acidic (pH 4-5) and can degrade the compound on the column.
-
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.
Q: Why does the cyclopropyl group matter? Doesn't this apply to all
Q: I need to remove the tert-butyl group later. How do I do it controllably? A: That is the intended use of this molecule. To decarboxylate on purpose, use Trifluoroacetic Acid (TFA) in DCM at 0°C, or reflux in Toluene with a catalytic amount of p-TsOH if you want to drive off the isobutylene thermally [2].
References
-
Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Tetrahedron Letters. Link (Demonstrates the utility and lability of t-butyl beta-keto esters).
-
Taber, D. F., et al. (2012). Synthesis of the Cyclopropyl Keto Ester. Organic Syntheses. Link (Provides validated protocols for handling sensitive cyclopropyl keto esters).
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. (Authoritative source on tert-butyl ester stability profiles).
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]
- 5. Process For Preparation Dicarbonyl Ester Derivatives [quickcompany.in]
Solubility issues of cyclopropyl beta-keto esters in organic solvents
Subject: Solubility, Stability, and Solvent Selection Guide
Executive Summary
Cyclopropyl
These issues stem from three converging factors:
-
Keto-Enol Tautomerism: The equilibrium shifts drastically based on solvent polarity, altering the effective polarity of the solute.
-
Cyclopropyl Ring Strain: The ring is an electron donor (
-conjugation) but is highly susceptible to acid-catalyzed opening. -
Phase Behavior: Many of these esters have melting points near room temperature, leading to difficult crystallization.
This guide provides technical troubleshooting for these specific phenomena.
Module 1: The Tautomerism-Solubility Link
The Core Problem: Users often assume the molecule is a static ketone. In reality, it is a dynamic mixture of a polar keto-form and a less polar, intramolecularly hydrogen-bonded enol-form. Your choice of solvent dictates which form predominates, and thus, how the molecule behaves physically.
Mechanistic Insight:
-
Non-Polar Solvents (Toluene, Hexane): Favor the cis-Enol form. The molecule folds onto itself via an intramolecular Hydrogen bond (chelation), reducing its interaction with the solvent but increasing solubility in lipophilic media.
-
Polar Aprotic Solvents (DMF, DMSO): Favor the Keto form (or trans-enol). The solvent dipoles disrupt the intramolecular H-bond, stabilizing the more polar dicarbonyl species.
Visualizing the Equilibrium
The following diagram illustrates the solvent-dependent structural shift.
Figure 1: Solvent influence on the keto-enol equilibrium.[1][2][3] In non-polar media, the molecule effectively "hides" its polarity, behaving more like a hydrocarbon.
Module 2: Troubleshooting & FAQs
Issue 1: "My compound oils out instead of crystallizing."
Diagnosis: This is common for cyclopropyl
Corrective Actions:
-
Abandon Recrystallization for Liquids: If your target is the ester (CAS 24922-02-9), do not attempt crystallization. Use High-Vacuum Distillation .
-
For Solid Derivatives:
-
Seed at Lower Temps: Cool the solution to -20°C before oiling occurs.
-
The "Two-Solvent" Trick: Dissolve in a minimum amount of THF (good solvent), then slowly add Hexane (bad solvent) until turbidity persists. If it oils out, reheat slightly and add a trace more THF.
-
Drying: If an oil forms, decant the solvent and subject the oil to high vacuum. Often, residual solvent prevents the lattice from forming.
-
Issue 2: "The compound decomposes when I try to dissolve it in alcohol/acid."
Diagnosis: Cyclopropyl ring opening. The cyclopropyl group acts as a
-
Strong Acids: H+ attacks the ring.
-
Lewis Acids: Often used in subsequent steps (e.g., MgCl2, TiCl4).
-
Nucleophilic Solvents: Ethanol or Methanol can attack the activated ring under acidic conditions.
Solvent Compatibility Matrix:
| Solvent Class | Representative | Solubility | Stability Risk | Recommendation |
| Chlorinated | DCM, Chloroform | High | Low | Excellent for extraction/transport. |
| Aromatic | Toluene | High | Low | Preferred for reactions (favors enol). |
| Polar Aprotic | DMF, DMSO | High | Low | Good for nucleophilic substitutions; difficult to remove. |
| Alcohols | Ethanol, Methanol | Moderate | High | Avoid with Lewis/Brønsted acids (solvolysis risk). |
| Ethers | THF, MTBE | High | Low | Good general purpose; watch for peroxides. |
Module 3: Experimental Workflow Guide
Workflow: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent based on your downstream application.
Figure 2: Decision matrix for solvent selection to avoid decomposition and processing errors.
Module 4: Standardized Protocols
Protocol A: Solubility Screening (preventing sample loss)
Do not simply dump 1g into a flask.
-
Aliquot: Place 50 mg of the ester into a 4 mL vial.
-
Stepwise Addition: Add solvent in 50
L increments at 25°C. -
Observation:
-
Heating Test: If insoluble, heat to 40°C (Do NOT exceed 60°C for extended periods to avoid thermal decarboxylation or ring stress).
-
Acid Check: If using halogenated solvents, ensure they are neutralized (pass through basic alumina) to prevent trace HCl from opening the cyclopropyl ring.
Protocol B: Purification of "Oiled Out" Material
If your material has oiled out during an attempt to precipitate:
-
Redissolve: Add a minimum amount of DCM (Dichloromethane).
-
Wash: Perform a quick wash with saturated NaHCO
(removes acidic impurities that catalyze decomposition). -
Dry: Dry organic layer over MgSO
. -
Evaporate: Remove DCM via rotary evaporation.
-
High Vacuum: Place the resulting oil under high vacuum (< 1 mbar) for 4 hours.
-
Note: Pure Ethyl 3-cyclopropyl-3-oxopropanoate is a liquid. If it is pure by NMR but an oil, this is its natural state . Do not force crystallization.
-
References
-
Grohe, K., & Heberg, H. (1978). Cycloaracylation of Enamines. I. Synthesis of 1-Cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids. Liebigs Annalen der Chemie. (Foundational text on the use of these esters in fluoroquinolone synthesis).
-
BenchChem. (2025).[1][5] Addressing keto-enol tautomerism in the analysis of β-keto esters. (Technical breakdown of solvent polarity effects on tautomerism).
-
Organic Letters. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (Detailed study on solvent polarity shifting equilibrium constants).
-
Sigma-Aldrich. (2024). Product Specification: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9).[7][8] (Physical property verification).
-
Chemical Reviews. (2003). Biosynthesis and Metabolism of Cyclopropane Rings. (Mechanisms of acid-catalyzed cyclopropyl ring opening).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. nbinno.com [nbinno.com]
- 8. Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | CID 262979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropyl Group Stability Optimization
Ticket ID: CYC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Walsh Orbital" Challenge
Welcome to the Cyclopropyl Stability Technical Support Center. If you are experiencing ring opening, decomposition, or protodeboronation, you are likely fighting the inherent physics of the cyclopropane ring.
The Core Problem: The cyclopropyl ring possesses a ring strain energy of ~27.5 kcal/mol . Unlike standard alkanes, the C-C bonds in cyclopropane are bent (banana bonds) and possess significant
-
Electrophilic attack (Acid-mediated opening).
-
Oxidative addition (Transition metal insertion).
-
Radical rearrangement (The "Radical Clock").
This guide provides self-validating protocols to bypass these instability modes.
Module 1: Acid-Mediated Ring Opening (Deprotection)
User Issue: "I treated my N-Boc-cyclopropyl amine with 4M HCl/Dioxane (or 50% TFA), and the ring opened to a linear chain or rearranged product."
Root Cause Analysis
Standard acidic deprotection generates a carbocation. If this cation is adjacent to the cyclopropyl ring (cyclopropylcarbinyl cation), the Walsh orbitals stabilize the positive charge via conjugation, but this often leads to a homoallylic rearrangement (ring opening). Even if not directly adjacent, strong acids can protonate the ring itself (edge-protonation), leading to cleavage.
The Solution: Water-Free Silylation (The TMSOTf Protocol)
Avoid protonation entirely. Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to cleave the Boc group via a silyl-cation mechanism, which avoids the generation of the destabilizing carbocationic intermediates associated with Bronsted acids.
Validated Protocol: TMSOTf-Mediated Boc Removal
Standard Operating Procedure (SOP-CYC-01)
| Reagent | Equivalents | Role |
| Substrate | 1.0 | N-Boc protected cyclopropane |
| 2,6-Lutidine | 3.0 | Non-nucleophilic base (Acid Scavenger) |
| TMSOTf | 2.0 | Lewis Acid / Silylating Agent |
| DCM (Anhydrous) | 0.1 M | Solvent |
Step-by-Step:
-
Prepare: Dissolve the substrate in anhydrous DCM under
atmosphere. -
Scavenge: Add 2,6-Lutidine . Crucial: This neutralizes any adventitious triflic acid formed, preventing acid-catalyzed ring opening.
-
Initiate: Cool to 0°C. Add TMSOTf dropwise.
-
Incubate: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; Boc groups vanish).
-
Quench: Pour into saturated aqueous
. Extract with DCM.
Why this works: The reaction proceeds via a silyl carbamate intermediate that collapses to the amine and
Module 2: Cross-Coupling Failures (Suzuki-Miyaura)
User Issue: "My cyclopropyl boronic acid is giving low yields. I see mostly protodeboronation (starting material with H instead of B)."
Root Cause Analysis
Cyclopropyl boronic acids are notoriously unstable.[1]
-
Protodeboronation: In aqueous base (standard Suzuki conditions), the C-B bond hydrolyzes rapidly.
-
Stability: The
-like character of the ring makes the C-B bond labile.
The Solution: Potassium Trifluoroborates ( )
Switch from Boronic Acids to Potassium Trifluoroborates . These are air-stable solids that release the active boronic acid species slowly ("Slow Release Strategy"), preventing the accumulation of unstable intermediates that lead to decomposition.
Validated Protocol: The Molander Conditions
Standard Operating Procedure (SOP-CYC-02)
| Component | Specification |
| Catalyst | |
| Ligand | XPhos (4 mol%) or RuPhos |
| Base | |
| Solvent | Toluene/H2O (3:1) or CPME/H2O |
| Temperature | 100°C (Sealed Tube) |
Step-by-Step:
-
Charge: Add Aryl Chloride (1.0 eq), Cyclopropyl-
(1.2 eq), (3.0 eq), , and XPhos to a reaction vial. -
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle.
-
Solvate: Add degassed Toluene/H2O mixture.
-
React: Heat to 100°C for 4–12 hours.
-
Troubleshooting: If conversion is low, switch solvent to CPME (Cyclopentyl methyl ether) , which allows higher temperatures and better solubility for lipophilic substrates.
Module 3: Radical & Reductive Instability
User Issue: "I tried a radical halogenation (or SET reaction), and my product is a linear alkene."
Root Cause Analysis
The Cyclopropylcarbinyl Radical Clock .
If you generate a radical on the carbon adjacent to the ring, it will open to the homoallyl radical at a rate of
Visual Troubleshooting Logic
The following diagram illustrates the decision logic for preserving the cyclopropyl ring under various stress conditions.
Figure 1: Decision Matrix for selecting reaction conditions based on the primary failure mode of the cyclopropyl group.
Frequently Asked Questions (FAQ)
Q: Can I hydrogenate an alkene in the presence of a cyclopropane? A: Proceed with caution. Standard Pd/C hydrogenation often opens cyclopropanes (hydrogenolysis), especially if the ring is activated (adjacent to phenyl or carbonyl groups).
-
Fix: Use Wilkinson’s Catalyst (
) in benzene/ethanol. It is homogeneous and typically reduces alkenes without touching the cyclopropyl ring.
Q: Is the cyclopropyl group stable to strong bases (e.g., n-BuLi)?
A: Generally, Yes . The
Q: Why did my cyclopropyl ketone open during Lewis Acid catalysis?
A: Cyclopropyl ketones are "homologous enones." A strong Lewis Acid (
-
Fix: Use milder Lewis acids (e.g.,
) or lower temperatures (-78°C).
References
-
Boc Deprotection Mechanism & TMSOTf Protocol
-
Cyclopropyl Trifluoroborates (Suzuki Coupling)
-
Protodeboronation Mechanisms
-
Radical Clock Kinetics
Sources
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Technical Support Center: Troubleshooting Transesterification Side Reactions in Tert-Butyl Esters
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of transesterification reactions involving tert-butyl esters. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on providing practical solutions grounded in mechanistic understanding to ensure the integrity and success of your chemical syntheses.
Troubleshooting Guide: Question & Answer Format
This section is designed to provide direct answers to common problems that arise during the transesterification of tert-butyl esters. Each issue is analyzed from a mechanistic perspective to offer robust and scientifically sound solutions.
Issue 1: Low or No Conversion of the Starting Tert-Butyl Ester
Question: I am attempting a transesterification with a tert-butyl ester, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the transesterification of tert-butyl esters is a common issue primarily rooted in the steric hindrance of the tert-butyl group and the reaction equilibrium.[1][2]
Probable Causes & Solutions:
-
Steric Hindrance: The bulky tert-butyl group significantly hinders the approach of the incoming nucleophile (the alcohol) to the carbonyl carbon.[1][3] This steric repulsion increases the activation energy of the reaction, slowing it down considerably.[2]
-
Solution: To overcome this, you may need to employ more forcing reaction conditions. Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Additionally, using a large excess of the nucleophilic alcohol can help to shift the reaction equilibrium towards the product side.[4]
-
-
Catalyst Inefficiency or Incompatibility: The choice of catalyst is critical. While both acid and base catalysts can be used for transesterification, their effectiveness can be substrate-dependent.[4]
-
Acid Catalysis: Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] However, with tert-butyl esters, strong acids can also promote the cleavage of the tert-butyl group, leading to the formation of a carboxylic acid and isobutylene, which is a significant side reaction.[5][6]
-
Base Catalysis: Base catalysts, such as sodium or potassium alkoxides, deprotonate the incoming alcohol, increasing its nucleophilicity.[4] This can be more effective for sterically hindered esters. However, the reaction is an equilibrium, and the basicity of the incoming alkoxide and the leaving tert-butoxide must be considered.[7]
-
Solution: For base-catalyzed reactions, consider using a stronger nucleophile or a catalyst system known to be effective for hindered esters. For example, using potassium tert-butoxide in a non-polar aprotic solvent can be effective.[8] For acid catalysis, milder Lewis acids might be a better choice to avoid cleavage of the ester.
-
-
Reaction Equilibrium: Transesterification is a reversible process.[4] If the alcohol being used is of similar or lower reactivity than tert-butanol, the equilibrium may not favor product formation.
-
Solution: To drive the reaction forward, the equilibrium needs to be shifted. This can be achieved by using a large excess of the reactant alcohol or by removing one of the products (e.g., tert-butanol) from the reaction mixture as it forms, for instance, by distillation if it has a lower boiling point.[4]
-
Issue 2: Unwanted Hydrolysis of the Tert-Butyl Ester
Question: My transesterification reaction is producing the corresponding carboxylic acid instead of the desired new ester. What is causing this hydrolysis and how can I prevent it?
Answer:
The formation of a carboxylic acid indicates that hydrolysis is occurring as a major side reaction. Tert-butyl esters are known to be sensitive to acidic conditions, but can also be hydrolyzed under specific basic conditions.[8][9]
Probable Causes & Solutions:
-
Presence of Water: Even trace amounts of water in the reaction mixture can lead to hydrolysis, especially under catalytic conditions.[10][11] Water can act as a nucleophile, attacking the carbonyl carbon to form the carboxylic acid.
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Use anhydrous solvents and freshly distilled alcohols. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.
-
-
Acid-Catalyzed Hydrolysis: As mentioned, tert-butyl esters are particularly labile to acid.[5] The mechanism involves protonation of the ester oxygen followed by the loss of the stable tert-butyl cation, which then gets deprotonated to isobutylene.[6]
-
Solution: If using an acid catalyst, opt for milder conditions. This could involve using a weaker acid, a lower concentration of the acid, or running the reaction at a lower temperature. Alternatively, consider switching to a base-catalyzed or enzyme-catalyzed method.[4]
-
-
Base-Promoted Hydrolysis: While tert-butyl esters are generally considered stable to basic hydrolysis due to steric hindrance, under certain conditions, especially with poorly solvated hydroxide ions, hydrolysis can occur.[8]
-
Solution: If using a base catalyst, ensure that the reaction is strictly anhydrous. The use of metal alkoxides as catalysts instead of metal hydroxides will minimize the presence of hydroxide ions.[7]
-
Issue 3: Epimerization of Chiral Centers
Question: I am working with a chiral molecule containing a tert-butyl ester. After the transesterification reaction, I am observing a loss of enantiomeric purity. What is causing this epimerization and what can I do to minimize it?
Answer:
Epimerization at a chiral center adjacent to the ester carbonyl can occur under certain reaction conditions, particularly with base catalysis.
Probable Causes & Solutions:
-
Base-Catalyzed Enolization: If the chiral center has an acidic proton, a basic catalyst can deprotonate this position, leading to the formation of an enolate intermediate. This planar enolate can then be protonated from either face, resulting in racemization or epimerization.
-
Solution: To avoid this, it is crucial to use non-deprotonating conditions.
-
Switch to Acid Catalysis: Acid-catalyzed transesterification does not typically involve the formation of an enolate and is therefore less likely to cause epimerization at the alpha-carbon.
-
Use a Non-basic Catalyst System: Consider using enzymatic catalysts (lipases), which often operate under neutral pH and can be highly stereoselective.[4]
-
Milder Base and Lower Temperature: If base catalysis is unavoidable, use the mildest possible base and the lowest effective temperature to minimize the rate of enolization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using tert-butyl esters in synthesis?
Tert-butyl esters are widely used as protecting groups for carboxylic acids due to their stability under a variety of conditions, including basic hydrolysis, reduction, and exposure to many organometallic reagents.[5] Their key advantage is their facile cleavage under mild acidic conditions, which often produces volatile byproducts (isobutylene and the acid catalyst), simplifying purification.[5][12]
Q2: Can I monitor the progress of my transesterification reaction in real-time?
Yes, several techniques can be used for real-time or near real-time monitoring of transesterification reactions. These include:
-
Chromatographic Methods: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are standard methods for monitoring the disappearance of starting material and the appearance of the product.
-
Spectroscopic Methods: Near-infrared (NIR) spectroscopy can be used for online monitoring without the need for sample collection.[13]
-
Physical Property Measurement: Changes in physical properties like density or viscosity can also be used to track the reaction's progress.[14][15]
Q3: What are some alternative methods for transesterification of sterically hindered esters like tert-butyl esters?
For challenging transesterifications involving sterically hindered esters, several alternative methods can be considered:
-
Enzymatic Transesterification: Lipases are enzymes that can catalyze transesterification, often with high selectivity and under mild conditions, which can be beneficial for sensitive substrates.[4]
-
Lewis Acid Catalysis: Using Lewis acids such as scandium(III) triflate can be effective and may offer different selectivity compared to Brønsted acids.[16]
-
Borane Catalysis: Boron-based catalysts, like B(C6F5)3, have been shown to be effective for the transesterification of tert-butyl esters under mild conditions.[17]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Transesterification of a Tert-Butyl Ester
This protocol provides a starting point for the transesterification of a tert-butyl ester using a base catalyst. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
Tert-butyl ester substrate
-
Anhydrous alcohol (the nucleophile, large excess, e.g., 20-50 equivalents)
-
Anhydrous non-polar aprotic solvent (e.g., toluene, THF)
-
Base catalyst (e.g., sodium methoxide, potassium tert-butoxide, 0.1-1.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the tert-butyl ester substrate and the anhydrous solvent.
-
Add the anhydrous alcohol to the flask.
-
Carefully add the base catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Monitoring Transesterification by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (a solvent system that provides good separation of the starting material and product, e.g., a mixture of hexanes and ethyl acetate)
-
Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
Using a capillary tube, spot a small amount of the starting tert-butyl ester (as a reference) and the reaction mixture onto the TLC plate baseline.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.
-
Allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp and/or using a suitable staining method.
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
Data Presentation
| Parameter | Typical Range for Acid-Catalysis | Typical Range for Base-Catalysis | Notes |
| Temperature | Room Temperature to 80 °C | Room Temperature to Reflux | Higher temperatures may be needed for hindered substrates but can also promote side reactions. |
| Reaction Time | 1 - 24 hours | 1 - 12 hours | Monitor by TLC/LC-MS to determine completion. |
| Catalyst Loading | 5 - 20 mol% | 0.1 - 1.2 equivalents | Excess base can lead to saponification.[18] |
| Alcohol Equivalents | 10 - 100 equivalents | 10 - 50 equivalents | A large excess is often used to drive the equilibrium.[4] |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion rates.
Mechanism of Side Reactions
Caption: Mechanisms for common side reactions: hydrolysis and epimerization.
References
- de la Cruz-Cruz, J. I., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 65(2).
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938.
- Fernando, S., & Knothe, G. (2014). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 91(10), 1839-1844.
- Grüner, S., et al. (2001). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A, 105(10), 1989-1997.
- Olah, G. A., & Naman, F. (1986). Mild and Efficient Method for Preparation of tert-Butyl Esters. Synthesis, 1986(12), 1037-1038.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
- Pighinelli, A. L. M. T., & Ferrari, R. A. (2011). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 22(8), 1591-1595.
- da Costa, M. S., et al. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource Technology, 102(12), 6702-6709.
- Sajjad, H., et al. (2024). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. Energies, 17(17), 4125.
- Chen, M. S., & White, M. C. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
-
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]
-
Pearson. (n.d.). t-Butyl Ether Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
- Student Academic Success Services. (2025).
-
PennState. (n.d.). The Reaction of Biodiesel: Transesterification. Retrieved from [Link]
- Di Pisa, F. (2013). Real-time monitoring of the transesterification reaction in biodiesel production. KTH, School of Chemical Science and Engineering (CHE).
-
UPNEDA. (2022). Biodiesel production. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
- Lubell, W. D., & Daloze, P. (1995). Hydrolysis of tert-butyl esters present in N-protected amino acids. The Journal of Organic Chemistry, 60(10), 3057-3062.
- Melero, J. A., et al. (2009). Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol. Energy & Fuels, 23(11), 5431-5437.
-
Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]
-
Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Biodiesel via Ultrasonically Improved (Trans-)Esterification. Retrieved from [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Azman, N. F., et al. (2022). Optimization of the Biodiesel Production via Transesterification Reaction of Palm Oil using Response Surface Methodology (RSM). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 93(1), 1-13.
- Yoo, J. (2024). Discovery of catalysts for amidation and transesterification reactions using fluorescence-based high-throughput screening methods. GIST Scholar.
- Reddy, B. V. S., et al. (2015). Borane catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters. Organic & Biomolecular Chemistry, 13(20), 5651-5655.
- Overman, L. E., & Taylor, B. L. (2015). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of organic chemistry, 80(15), 7851–7860.
- International Scientific Organization. (2019). Biodiesel by-product glycerol and its products.
-
DieselNet. (n.d.). Biodiesel—Mono Alkyl Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 11. upneda.in [upneda.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. thesis.unipd.it [thesis.unipd.it]
- 16. Ester synthesis by transesterification [organic-chemistry.org]
- 17. Borane catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. technoilogy.it [technoilogy.it]
Technical Support Center: Purification of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Product ID: T-B-Cyp-Keto (Generic) CAS: 134302-07-1 Chemical Name: Tert-butyl 3-cyclopropyl-3-oxopropanoate Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Advisory: You are working with a
-
Thermal Instability: The
-keto functionality promotes decarboxylation, which is accelerated by the bulky -butyl group's tendency to eliminate isobutylene under heat. -
Acid Sensitivity: The
-butyl ester is highly labile to acids. Even slightly acidic silica gel can catalyze decomposition during chromatography. -
Tautomerism: The compound exists in equilibrium between keto and enol forms, leading to "streaking" on standard silica columns.
Physical Properties Table:
| Property | Value (Approximate) | Critical Note |
| Molecular Weight | 184.23 g/mol | - |
| Boiling Point | ~85–95 °C @ 0.5 mmHg | Do NOT exceed 100 °C pot temp. |
| Density | ~1.02 g/mL | Phase separates easily from water. |
| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition. |
| pKa ( | ~11 | Weakly acidic; forms enolates easily. |
Purification Workflows
Method A: High-Vacuum Distillation (Recommended for >5g Scale)
Best for: Removing heavy impurities and solvent residues without using large amounts of silica.
The Protocol:
-
Pre-treatment: Ensure the crude oil is completely free of acids. Wash with saturated
and dry over before starting. Residual acid catalyzes thermal decomposition. -
Equipment: Use a short-path distillation head or a Kugelrohr apparatus. Long fractionating columns increase thermal exposure time (residence time), which promotes degradation.
-
Vacuum: A high vacuum pump is mandatory (
). -
Temperature Ramp:
-
Bath Temp: Start at 40 °C and ramp slowly.
-
Collection: Expect the product to distill between 80–95 °C (at 0.5 mmHg).
-
Safety Limit: If the oil bath requires >110 °C to move the product, STOP . Your vacuum is insufficient, and you risk rapid decarboxylation (CO₂ release).
-
Method B: Buffered Silica Chromatography (Recommended for High Purity)
Best for: Removing close-running impurities (e.g., decarboxylated by-product cyclopropyl methyl ketone).
The Protocol:
-
The Problem: Standard silica gel (pH ~6.5) is acidic enough to cleave the
-butyl group or cause the enol form to bind irreversibly (streaking). -
The Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexanes.
-
Eluent System: Hexanes:Ethyl Acetate (Gradient 100:0
90:10).-
Note: The product is non-polar.[1] It elutes early.
-
-
Visualization: Use UV (254 nm) or Anisaldehyde stain. KMnO4 works but is messy with TEA.
Decision Logic & Troubleshooting Diagrams
Workflow: Selecting the Right Purification Path
Caption: Decision tree for selecting between distillation and chromatography based on scale and acidity.
Mechanism: Why Unbuffered Silica Fails
Caption: Mechanistic view of keto-enol tautomerism leading to peak tailing and decomposition on acidic silica.
Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and column. I can't separate it.
Diagnosis: This is classic
-
Doping: Add 0.5% to 1% Triethylamine (TEA) to your eluent system and the silica slurry. This neutralizes the acidic sites on the silica.
-
Alternative Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less likely to induce decomposition or strong chemisorption of the enol.
Q2: During distillation, the liquid turned dark brown and bubbles formed.
Diagnosis: You are witnessing thermal decomposition. The bubbles are likely isobutylene and
-
Pot temperature too high: The oil bath exceeded 110 °C.
-
Residual Acid: Even trace amounts of acid from the reaction workup catalyze the cleavage of the
-butyl ester. -
Vacuum Leak: Poor vacuum required higher heat to boil the compound. Corrective Action: Stop heating immediately. Cool the flask. Check the pH of the residue (if recoverable). For the next attempt, ensure the crude is washed thoroughly with
and your vacuum is .
Q3: The NMR shows a singlet at 1.5 ppm (9H) but the integration is wrong.
Diagnosis: This is the tert-butyl group. If the integration is low, you have partial hydrolysis. If you see a new singlet nearby, it might be tert-butanol (byproduct) or tert-butyl acetate (starting material).
-
Check: Look for the cyclopropyl protons (
0.9–1.2 ppm). If the cyclopropyl ring is intact but the t-butyl group is gone/shifting, you likely decarboxylated to cyclopropyl methyl ketone .
Q4: Can I use Copper Chelation for purification?
Expert Insight: Yes, but with caution.
-
Method: Shake the crude organic layer with saturated aqueous Copper(II) Acetate. The
-keto ester forms a blue/green copper complex in the organic layer. -
Separation: Wash away non-chelating impurities.
-
Regeneration: Crucial Step. Normally, you use acid (HCl) to break the chelate. Do NOT use strong HCl with this molecule. Use cold, dilute (10%) sulfuric acid or EDTA solution to gently remove the copper without hydrolyzing the
-butyl ester.
References
-
Taber, D. F.; Amedio, J. C.; Patel, Y. K. (1985). General Method for the Synthesis of Beta-Keto Esters. Journal of Organic Chemistry. Link
- Context: Establishes the sensitivity of beta-keto esters and general handling.
-
Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate. Tetrahedron Letters. Link
- Context: Discusses the thermal instability of tert-butyl acetoacetate derivatives and the kinetics of decomposition.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3][4][5] Oxford University Press.
- Context: Authoritative source on the mechanism of acid-catalyzed ester hydrolysis and keto-enol tautomerism effects on chrom
-
BenchChem Technical Guides. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis.[4]Link
-
Context: Specific protocols for handling acid-labile t-butyl protecting groups.[4]
-
Sources
Minimizing impurities during Pitavastatin intermediate synthesis
A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pitavastatin intermediate synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of impurity minimization during your experimental work. We understand the critical importance of achieving high purity in active pharmaceutical ingredient (API) synthesis, and this resource is structured to offer practical, scientifically grounded solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs) about Pitavastatin Impurities
This section addresses common questions regarding the types of impurities encountered during Pitavastatin synthesis and their origins.
Q1: What are the primary categories of impurities I should be aware of during Pitavastatin synthesis?
A1: Impurities in Pitavastatin synthesis are broadly classified into three main categories: process-related impurities, degradation impurities, and stereoisomers.[1][][3]
-
Process-Related Impurities: These are by-products formed from side reactions or incomplete reactions during the synthesis process.[1][] Common examples include the Z-isomer of Pitavastatin, methyl ester impurities, and defluoro impurities.[4]
-
Degradation Impurities: These impurities arise from the breakdown of Pitavastatin or its intermediates when exposed to factors like heat, light, or changes in pH.[1][] The formation of Pitavastatin lactone is a prominent example of a degradation impurity.[1]
-
Stereoisomers: These are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The Pitavastatin anti-isomer is a notable stereoisomeric impurity.[1]
Q2: How do process parameters influence the formation of the Z-isomer impurity in the Wittig reaction step?
A2: The Wittig reaction, a common method for constructing the heptenoate side chain of Pitavastatin, can unfortunately lead to the formation of the undesired Z-isomer.[4] The formation of this impurity is highly dependent on reaction conditions. Higher reaction temperatures can significantly increase the proportion of the Z-isomer, leading to lower yields of the desired E-isomer and complicating purification.[4] To mitigate this, alternative strategies like the Julia-Kocienski olefination have been developed, which can reduce the formation of the Z-isomer to below 2%.[4][5]
Q3: What is Pitavastatin lactone, and under what conditions does it typically form?
A3: Pitavastatin lactone is a significant degradation impurity formed through intramolecular cyclization (lactonization) of the Pitavastatin acid.[1][6] This process is often acid-catalyzed and can be exacerbated by elevated temperatures.[][6] It is crucial to control the pH, especially during workup and purification steps, to minimize its formation. Forced degradation studies have shown that Pitavastatin lactone is a major degradation product under acidic and thermal stress conditions.[]
Q4: Can you explain the origin of the "anti-isomer" impurity?
A4: The "anti-isomer" of Pitavastatin refers to a diastereomer with an undesired stereochemical configuration at one of the chiral centers on the heptenoate side chain. The synthesis of Pitavastatin requires precise stereocontrol to obtain the desired (3R, 5S) configuration.[7][8] The formation of the anti-isomer can result from non-selective reduction steps or epimerization under certain reaction conditions. Careful selection of chiral catalysts and reagents is paramount to ensure high diastereoselectivity.[7]
Section 2: Troubleshooting Guide for Impurity Control
This section provides a problem-and-solution format to address specific issues you might encounter during your experiments.
Problem 1: High levels of Z-isomer detected by HPLC after the Wittig reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Reaction Temperature | Maintain the reaction temperature at or below the recommended level for the specific Wittt-Horner reagent used. Consider a gradual addition of reagents to control any exotherms. | Higher temperatures can favor the formation of the less thermodynamically stable Z-isomer in certain Wittig reactions.[4] |
| Base Selection | Use a milder base such as potassium carbonate instead of stronger bases like n-butyl lithium, which can be pyrophoric and less selective on a larger scale.[9] | The choice of base can influence the stereoselectivity of the Wittig reaction. Milder bases can sometimes offer better control. |
| Solvent Effects | Investigate the use of aprotic polar solvents like DMSO, which can influence the stereochemical outcome. | The solvent can affect the stability of the intermediate ylide and the transition state, thereby impacting the E/Z ratio. |
| Alternative Olefination | Consider switching to a Julia-Kocienski olefination protocol. | This method is known for its high E-selectivity and can significantly reduce Z-isomer formation to below 2%.[4][5] |
Problem 2: Significant formation of Pitavastatin lactone during acidic workup or purification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low pH | Carefully control the pH during the workup, ensuring it does not drop to strongly acidic levels for extended periods. Use a buffered system if necessary. | The lactonization of the dihydroxy heptenoic acid side chain is catalyzed by acid.[6] |
| Elevated Temperature | Perform the acidic workup and subsequent extractions at reduced temperatures (e.g., 0-5 °C). | Higher temperatures accelerate the rate of the acid-catalyzed lactonization reaction.[] |
| Prolonged Exposure | Minimize the time the Pitavastatin intermediate is exposed to acidic conditions. | The extent of lactone formation is a function of both pH and time. |
| Purification Method | If using chromatography, ensure the silica gel is neutralized or consider using a different stationary phase like C18 for reversed-phase chromatography. | Acidic residues on silica gel can promote on-column lactonization. |
Problem 3: Poor diastereoselectivity leading to high levels of the anti-isomer.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Chiral Catalyst | Ensure the chiral catalyst used for asymmetric reduction is of high purity and activity. Consider screening alternative catalysts. | The stereochemical outcome of the reduction of the ketone intermediate is dictated by the chiral catalyst. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and solvent for the asymmetric reduction step. | These parameters can significantly influence the enantioselectivity and diastereoselectivity of the reaction. |
| Epimerization | Check for potential epimerization conditions in subsequent steps, such as exposure to strong bases or acids. | The chiral centers on the side chain can be susceptible to epimerization under harsh conditions. |
| Alternative Synthetic Route | Explore synthetic strategies that establish the 1,3-syn-diol motif with high stereocontrol, such as a bismuth-catalyzed hemiacetal/oxa-Michael addition reaction.[7] | Such methods can provide excellent stereocontrol early in the synthesis, minimizing the formation of diastereomeric impurities. |
Section 3: Experimental Protocols and Visualization
This section provides detailed protocols for key experiments and visual diagrams to illustrate important concepts.
Protocol 1: HPLC Method for Pitavastatin Impurity Profiling
This protocol provides a general guideline for the separation and identification of Pitavastatin and its impurities using High-Performance Liquid Chromatography (HPLC).[6][]
Objective: To separate and quantify Pitavastatin and its related impurities.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% trifluoroacetic acid
-
Diluent: Acetonitrile/Water (1:1)
-
Pitavastatin reference standard and impurity standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the Pitavastatin reference standard and each impurity standard in the diluent to prepare stock solutions. Prepare working standards by appropriate dilution.
-
Sample Preparation: Dissolve the sample of the Pitavastatin intermediate in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[11]
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 20 70 30 25 70 30 26 30 70 | 30 | 30 | 70 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
Diagram 1: Key Impurity Formation Pathways
Caption: Formation pathways for Z-isomer and lactone impurities.
Protocol 2: Recrystallization for Purification of Pitavastatin Intermediates
Recrystallization is a powerful technique for purifying solid intermediates and removing process-related impurities.
Objective: To purify a crude Pitavastatin intermediate by recrystallization.
Materials:
-
Crude Pitavastatin intermediate
-
Suitable solvent system (e.g., tetrahydrofuran/water[12], methanol, or ethyl acetate)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection: Choose a solvent system in which the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: In a flask, add the crude intermediate and a minimal amount of the hot solvent system to achieve complete dissolution with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature.
Diagram 2: Troubleshooting Logic for Impurity Minimization
Caption: A logical workflow for troubleshooting impurity issues.
References
-
Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pitavastatin EP Impurities & USP Related Compounds. SynThink. [Link]
-
Diastereoselective Synthesis of Pitavastatin Calcium via Bismuth-catalyzed Two-component Hemiacetal/oxa-Michael Addition Reaction. ResearchGate. [Link]
-
Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Semantic Scholar. [Link]
-
A novel and efficient synthetic route for Pitavastatin calcium. Der Pharma Chemica. [Link]
- Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
-
Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica. [Link]
-
(PDF) Method Development and Validation of Pitavastatin Calcium and its Degradation Behavior under varied Stress Conditions by UV Spectrophotometric methods. ResearchGate. [Link]
- Process for preparing crystalline polymorphic form A of high purity Pitavastatin calcium salt.
-
Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. PMC. [Link]
-
Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. ResearchGate. [Link]
- Preparation method of pitavastatin calcium by recrystallization.
-
Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Scientific Research Publishing. [Link]
- Pitavastatin calcium and process for its preparation.
-
Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Applied Pharmaceutical Science. [Link]
- Method for preparation of pitavastatin and pharmaceutical acceptable salts thereof.
Sources
- 1. Blog Details [chemicea.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN102653523A - Preparation method of pitavastatin calcium by recrystallization - Google Patents [patents.google.com]
Thermal stability concerns for Tert-butyl 3-cyclopropyl-3-oxopropanoate
The following technical guide addresses the thermal stability and handling of Tert-butyl 3-cyclopropyl-3-oxopropanoate . This document is structured for researchers requiring immediate, actionable protocols for reaction optimization, scale-up, and storage.
Subject: Thermal Stability, Decomposition Mechanisms, and Handling Protocols
CAS Registry Number: 133463-95-5 (Generic analog ref: 134302-07-1)
Chemical Class:
Executive Summary: The "3-Rule" Protocol
For immediate stability assurance, adhere to the 3-Rule Protocol before proceeding with detailed troubleshooting:
-
pH > 7: Never expose the compound to acidic media above 0°C. Trace acid catalyzes rapid decomposition.
-
Temp < 40°C: Maintain process temperatures below 40°C during solvent removal.
-
Ventilation: Always store and process in vented vessels due to the risk of isobutylene/CO₂ pressure buildup.
Module 1: The Thermal Threat (Mechanism & Kinetics)
Q: Why is this specific compound thermally unstable compared to its ethyl/methyl analogs?
A: The instability arises from the tert-butyl ester moiety combined with the
Once the tert-butyl group is lost, the remaining intermediate is a
Q: What is the decomposition onset temperature?
-
Pure Thermal (Neutral conditions):
. (Slow decomposition may start earlier). -
Acid-Catalyzed:
(Room Temperature). -
Consequence: In the presence of even trace acid (e.g., unneutralized silica gel, acidic quench), decomposition becomes rapid at ambient temperatures.
Visualization: Decomposition Pathway
The following diagram illustrates the cascade failure mode of this molecule.
Caption: Figure 1. The degradation cascade. Note that the loss of the tert-butyl group triggers an irreversible decarboxylation event.
Module 2: Troubleshooting & Experimental FAQs
Scenario A: "My product is bubbling during rotary evaporation."
Diagnosis: This is likely isobutylene and CO₂ evolution . You have triggered the decomposition cascade, likely due to trace acidity in the solvent or a bath temperature that is too high. Immediate Action:
-
Stop Heating: Lift the flask immediately and cool to 0°C.
-
Check pH: Take a small aliquot of the distillate or residue. If pH < 7, add saturated aqueous NaHCO₃ or triethylamine immediately.
-
Corrective Protocol: Do not concentrate to dryness if the crude is acidic. Perform a solvent exchange: add toluene, wash with bicarbonate, dry over MgSO₄ (not acidic silica), and re-evaporate.
Scenario B: "Yield is low after distillation."
Diagnosis: Thermal degradation during purification.
-
Avoid Distillation: Use column chromatography on neutralized silica (pre-treat silica with 1% Triethylamine/Hexane).
-
If Distillation is Mandatory: Use high vacuum (< 1 mmHg) to keep the boiling point below 60°C. Use a wiped-film evaporator if available to minimize residence time.
Scenario C: "The NMR shows a mixture of product and a ketone."
Diagnosis: You are observing Cyclopropyl Methyl Ketone. Cause:
-
Storage: The compound was stored at RT for too long.
-
Synthesis: The quenching step of the reaction (e.g., Claisen condensation or Meldrum's acid route) was too acidic. Prevention: When quenching enolates, use Ammonium Chloride (NH₄Cl) rather than HCl. If HCl is necessary, keep the internal temperature < 0°C and neutralize immediately after phase separation.
Module 3: Storage and Handling Data[1][2][3]
The following parameters are critical for maintaining chemical integrity over time.
| Parameter | Specification | Technical Rationale |
| Storage Temp | -20°C (Long term)2-8°C (Active use) | Inhibits the thermal elimination of isobutylene. |
| pH Tolerance | 7.0 – 9.0 | Basic conditions stabilize the enolate/ester form; Acid catalyzes cleavage. |
| Solvent Compatibility | Toluene, EtOAc, THF, DCM | Avoid protic solvents (MeOH/EtOH) with trace acid (transesterification risk). |
| Shipping | Cold Packs / Dry Ice | Prevent thermal excursions >30°C during transit. |
| Container | Tightly sealed, Headspace < 20% | Minimizes moisture ingress (hydrolysis risk). |
Module 4: Validated Workup Workflow
Use this logic flow to process crude reaction mixtures safely.
Caption: Figure 2. Safe workup logic to prevent acid-catalyzed decomposition.
References
-
Sigma-Aldrich. Tert-Butyl 3-cyclopropyl-3-oxopropanoate Product Information & Safety Data Sheet. (General safety and handling data for combustible solids). Link
-
Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Tetrahedron Letters, 31(10), 1401-1404. (Establishes thermal lability of tert-butyl beta-keto esters). Link
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational protocol for synthesizing tert-butyl beta-keto esters under mild conditions). Link
-
Rieke, R. D., et al. (2004). Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. WO2004089928A1. (Discusses industrial handling of cyclopropyl beta-keto derivatives). Link
-
PrepChem. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (Comparative protocol highlighting low-temperature lithiation requirements). Link
Validation & Comparative
H-NMR Spectrum Analysis of Tert-butyl 3-cyclopropyl-3-oxopropanoate
This guide provides an in-depth technical analysis of the H-NMR spectrum of Tert-butyl 3-cyclopropyl-3-oxopropanoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Tyk2 inhibitors).
Unlike standard spectral data sheets, this guide focuses on comparative utility , demonstrating why this specific ester variant offers superior analytical resolution compared to its ethyl analog, and how to navigate the complexities of keto-enol tautomerism for accurate purity assessment.
Content Type: Publish Comparison Guide Audience: Senior Chemists, Analytical Scientists, Drug Development Leads
Executive Summary: The Analytical Advantage
In the synthesis of cyclopropyl-bearing beta-keto esters, researchers often choose between Ethyl 3-cyclopropyl-3-oxopropanoate and Tert-butyl 3-cyclopropyl-3-oxopropanoate . While both serve similar synthetic roles (e.g., Knoevenagel condensations), the Tert-butyl variant offers a distinct analytical advantage in H-NMR spectroscopy.
-
The Problem with Ethyl Esters: The methyl triplet of the ethyl group (
~1.25 ppm) frequently overlaps with the complex multiplet region of the cyclopropyl ring ( 0.9–1.2 ppm), complicating integration and yield calculation. -
The Tert-Butyl Solution: The tert-butyl group appears as a sharp, intense singlet at
~1.45 ppm, distinct from the cyclopropyl region. This provides an isolated internal integration standard, allowing for precise quantification of reaction conversion and tautomeric ratios.
Structural Analysis & Theoretical Shifts
The molecule exists in a dynamic equilibrium between the Keto and Enol forms.[1] Understanding this equilibrium is critical, as "impurity" peaks are often simply the enol tautomer.
The Keto-Enol Equilibrium
In solution (especially non-polar solvents like
Figure 1: The dynamic equilibrium between Keto and Enol forms.[1][2] In
Chemical Shift Assignments (400 MHz, )
| Moiety | Proton Type | Approx.[1][3][4][5][6][7][8] Shift ( | Multiplicity | Integration | Notes |
| Tert-Butyl | 1.45 | Singlet (s) | 9H | Primary Reference. High intensity, distinct. | |
| Cyclopropyl | Ring | 0.90 – 1.15 | Multiplet (m) | 4H | Complex roofing effect common. |
| Cyclopropyl | Ring | 1.95 – 2.05 | Multiplet (m) | 1H | Methine adjacent to carbonyl. |
| Alpha-Carbon | 3.50 | Singlet (s) | 2H | Keto form only. Disappears in Enol. | |
| Enol Vinyl | ~5.00 | Singlet (s) | <1H | Variable position; diagnostic of Enol. | |
| Enol Hydroxyl | 12.0+ | Broad (br) | <1H | Often invisible due to exchange. |
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this protocol designed to validate the sample state (Keto/Enol ratio) and purity simultaneously.
Sample Preparation[5][8]
-
Solvent Choice:
-
Standard Characterization: Use Chloroform-d (
) . It provides the best resolution for the cyclopropyl region but will show ~10% enol form. -
Simplification: If the spectrum is too complex, use DMSO-d6 . The polar solvent disrupts the intramolecular H-bond, shifting the equilibrium almost entirely to the Keto form, simplifying the spectrum.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, broadening the signals.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to >5 seconds . The tert-butyl protons have a long T1 relaxation time. Insufficient delay will suppress the t-butyl signal integration, leading to errors in purity calculation.
Analytical Workflow
Figure 2: Step-by-step logic for validating spectral integrity.
Comparative Analysis: Product vs. Alternatives
Comparison with Structural Analog (Ethyl Ester)
This is the critical decision point for synthetic chemists.
| Feature | Tert-butyl 3-cyclopropyl-3-oxopropanoate | Ethyl 3-cyclopropyl-3-oxopropanoate | Verdict |
| Reference Signal | t-Butyl Singlet (1.45 ppm) | Methyl Triplet (1.25 ppm) | Tert-butyl Wins. |
| Interference | None. Isolated region. | High. Overlaps with Cyclopropyl (0.9-1.2 ppm). | Tert-butyl Wins. |
| Integration Accuracy | High (Singlet is sharp). | Medium (Triplet spreads intensity). | Tert-butyl Wins. |
| Stability | Susceptible to acid hydrolysis. | More stable to acid. | Ethyl Wins. |
Scientific Insight: When monitoring reaction kinetics (e.g., alkylation at the alpha-position), the overlap in the Ethyl analog spectrum introduces a ±5-10% integration error. The Tert-butyl analog allows for <1% error, making it the superior choice for Quantitative NMR (qNMR) studies.
Comparison with Alternative Methods (IR & MS)
-
Infrared (IR): Can detect the Carbonyl stretches (~1740 ester, ~1715 ketone), but cannot quantify the keto-enol ratio . The broad OH stretch of the enol form often obscures other features.
-
Mass Spectrometry (MS): Excellent for molecular weight (
), but the ionization process often favors one tautomer or causes fragmentation. NMR is the only method that quantifies the solution-state equilibrium without perturbing the system.
Troubleshooting & Validation
Common "Ghost" Peaks
-
Water: In
, water appears ~1.56 ppm. This is dangerously close to the t-Butyl signal (1.45 ppm).-
Remedy: Use dry
over molecular sieves. If peaks overlap, shift the temperature or add a drop of (shaking) to move the water peak.
-
-
Decarboxylation: Beta-keto esters are thermally unstable. If you observe a loss of the t-Butyl signal and the appearance of a simple ketone (Cyclopropyl methyl ketone), the sample has degraded.
-
Check: Look for a sharp singlet at ~2.1 ppm (methyl ketone) without the corresponding ester signals.
-
Calculation of % Enol
To report the precise composition:
References
-
BenchChem. (2025).[1] Addressing keto-enol tautomerism in the analysis of β-keto esters. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link
-
ThermoFisher Scientific. (2024). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Link
-
ChemicalBook. (2024). Ethyl 3-cyclopropyl-3-oxopropanoate NMR Spectrum Data. Link
-
Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. acdlabs.com [acdlabs.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Reactivity of Tert-butyl and Ethyl 3-Cyclopropyl-3-oxopropanoate for Researchers and Drug Development Professionals
In the nuanced landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction outcomes. Among the versatile synthons available, β-keto esters stand out for their utility in forming carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of two such esters: tert-butyl 3-cyclopropyl-3-oxopropanoate and ethyl 3-cyclopropyl-3-oxopropanoate. This comparison is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical behavior of these compounds, supported by experimental principles and mechanistic insights.
The core difference in the reactivity of these two molecules lies in the nature of their ester groups: the bulky tert-butyl group versus the less sterically hindered ethyl group. This structural variance significantly influences their behavior in key synthetic transformations, including enolate formation and subsequent reactions, hydrolysis, and decarboxylation.
Comparative Analysis of Physicochemical Properties and Reactivity
The differing steric and electronic profiles of the tert-butyl and ethyl groups lead to predictable yet impactful differences in the reactivity of the parent molecules. A summary of these differences is presented below, with detailed explanations in the subsequent sections.
| Feature | Tert-butyl 3-cyclopropyl-3-oxopropanoate | Ethyl 3-cyclopropyl-3-oxopropanoate | Rationale |
| Enolate Formation | Generally slower formation. | Generally faster formation. | The electron-donating nature of the tert-butyl group may slightly decrease the acidity of the α-protons. Steric hindrance from the tert-butyl group can also impede the approach of a bulky base. |
| Enolate Alkylation | Slower reaction rates, particularly with hindered electrophiles. | Faster reaction rates. | The sterically demanding tert-butyl group can hinder the approach of the electrophile to the nucleophilic α-carbon of the enolate. |
| Acid-Catalyzed Hydrolysis | Rapid cleavage under mild acidic conditions. | Requires harsher conditions (e.g., strong acid, heat). | The mechanism proceeds via a stable tertiary carbocation intermediate, facilitating cleavage of the tert-butyl ester.[1] |
| Base-Catalyzed Hydrolysis (Saponification) | Significantly slower and often resistant to hydrolysis. | Readily hydrolyzed under standard basic conditions. | The extreme steric hindrance of the tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by hydroxide ions.[1] |
| Krapcho Decarboxylation | Slower reaction rate. | Faster reaction rate. | The reaction mechanism involves a nucleophilic attack on the alkyl group of the ester. The steric bulk of the tert-butyl group hinders this S(_N)2-type attack.[2] |
| Transesterification | Generally unreactive or requires forcing conditions. | Readily undergoes transesterification. | The steric hindrance of the tert-butyl group prevents effective nucleophilic attack at the ester carbonyl by other alcohols.[3] |
Mechanistic Insights and Experimental Considerations
Enolate Formation and Alkylation: A Tale of Two Steric Profiles
The α-protons of β-keto esters are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, allowing for the formation of a resonance-stabilized enolate anion. This enolate is a key intermediate for C-C bond formation through alkylation. The choice of the ester group, tert-butyl or ethyl, has a discernible impact on this process.
The ethyl group in ethyl 3-cyclopropyl-3-oxopropanoate presents minimal steric hindrance, allowing for facile deprotonation by common bases like sodium ethoxide or the more powerful, non-nucleophilic base lithium diisopropylamide (LDA) to form the corresponding enolate. Subsequent alkylation with primary alkyl halides typically proceeds efficiently.[4][5]
Conversely, the bulky tert-butyl group in tert-butyl 3-cyclopropyl-3-oxopropanoate introduces significant steric strain.[1] This can influence both the rate of deprotonation and the subsequent alkylation. The approach of a sterically demanding base can be slowed, and the resulting enolate, while nucleophilic, presents a more hindered face for the approach of an electrophile. This steric impediment can lead to slower reaction times and, in some cases, lower yields, especially when using bulky alkylating agents.
Experimental Protocol: General Procedure for Enolate Alkylation
-
Enolate Formation: To a solution of the β-keto ester (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base like lithium diisopropylamide (LDA) (1.05 eq.) is added dropwise. The mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1 eq.) is then added to the solution, and the reaction is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Hydrolysis: Orthogonal Reactivity Driven by Stability
The hydrolysis of the ester group is a fundamental reaction, and here the difference between the tert-butyl and ethyl esters is most pronounced, offering a powerful tool for selective transformations.
Acid-Catalyzed Hydrolysis: Tert-butyl esters are exceptionally labile under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched by water. This reaction can often be achieved under very mild conditions, such as with trifluoroacetic acid (TFA) in dichloromethane at room temperature, which allows for the selective deprotection of a tert-butyl ester in the presence of many other functional groups, including ethyl esters.
In contrast, the acid-catalyzed hydrolysis of ethyl esters requires much harsher conditions, typically refluxing in strong aqueous acid (e.g., HCl or H₂SO₄), as the mechanism proceeds through a less favorable nucleophilic acyl substitution pathway.
Base-Catalyzed Hydrolysis (Saponification): The roles are reversed under basic conditions. Ethyl 3-cyclopropyl-3-oxopropanoate is readily saponified by treatment with an aqueous base like sodium hydroxide, followed by acidification to yield the corresponding β-keto acid. The reaction proceeds via nucleophilic attack of the hydroxide ion at the ester carbonyl.
The tert-butyl ester is remarkably stable under basic conditions.[1] The bulky tert-butyl group acts as a steric shield, preventing the approach of the hydroxide nucleophile to the carbonyl carbon. This resistance to basic hydrolysis makes the tert-butyl ester an excellent protecting group for carboxylic acids when other parts of the molecule need to be manipulated under basic conditions.
Decarboxylation: The Impact of Steric Hindrance on the Krapcho Reaction
β-keto esters can be decarboxylated to the corresponding ketones, a synthetically useful transformation. The Krapcho decarboxylation is a common method that involves heating the β-keto ester with a salt, such as sodium chloride or lithium chloride, in a polar aprotic solvent like DMSO, often with a small amount of water. The mechanism is believed to involve nucleophilic attack by the halide ion on the alkyl group of the ester in an S(_N)2 fashion, followed by decarboxylation of the resulting carboxylate.
Given this S(_N)2-like step, the steric hindrance of the ester's alkyl group is a critical factor. The ethyl group of ethyl 3-cyclopropyl-3-oxopropanoate is relatively unhindered and thus susceptible to nucleophilic attack, leading to a facile decarboxylation under standard Krapcho conditions.
The tert-butyl group, being tertiary and highly hindered, is very resistant to S(_N)2 reactions. Consequently, the Krapcho decarboxylation of tert-butyl 3-cyclopropyl-3-oxopropanoate is expected to be significantly slower than that of its ethyl counterpart. In some cases, tert-butyl β-keto esters have been shown to be unreactive under conditions where other esters are readily decarboxylated, highlighting the profound impact of steric hindrance on this transformation.[2]
Experimental Protocol: Krapcho Decarboxylation
-
Reaction Setup: The β-keto ester (1.0 eq.), a salt such as lithium chloride (1.2 eq.), and a small amount of water (2.0 eq.) are dissolved in dimethyl sulfoxide (DMSO).
-
Heating: The reaction mixture is heated to a high temperature (typically 140-180 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS). The evolution of CO₂ gas is often observed.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting ketone can be purified by distillation or column chromatography.
Conclusion: Strategic Selection for Synthetic Advantage
The choice between tert-butyl and ethyl 3-cyclopropyl-3-oxopropanoate is a strategic one, dictated by the desired reaction pathway and the overall synthetic plan.
Ethyl 3-cyclopropyl-3-oxopropanoate is the reagent of choice for traditional β-keto ester chemistry where facile enolate formation, alkylation, and subsequent saponification or Krapcho decarboxylation are desired. Its reactivity is predictable and aligns with the classical behavior of β-keto esters.
Tert-butyl 3-cyclopropyl-3-oxopropanoate , on the other hand, offers unique advantages rooted in its steric bulk and the stability of the tert-butyl carbocation. Its resistance to basic hydrolysis and Krapcho-type decarboxylation makes it an excellent choice when the ester moiety needs to be preserved through various reaction steps. The ability to cleave it selectively under mild acidic conditions provides a valuable orthogonal deprotection strategy, which is a cornerstone of modern complex molecule synthesis.
By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these two compounds, researchers can make informed decisions to optimize their synthetic routes, improve yields, and achieve their molecular targets with greater efficiency and elegance.
References
- BenchChem. (2025, December). A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters. BenchChem.
- BenchChem. (2025, December). assessing the impact of the tert-butyl ester on reaction outcomes. BenchChem.
-
Perez-Lemus, G. R., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. [Link]
-
O'Connor, C., et al. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
-
Companyo, X., et al. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. The Journal of Organic Chemistry. [Link]
-
Magano, J., et al. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]
-
Maldonado-Ortega, U., et al. (2021, May 1). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi. [Link]
-
Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. [Link]
-
University of Liverpool. III Enolate Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31).
-
University of Rochester. Chapter 1: Enolate Alkylations. [Link]
-
NC State University Libraries. (2025, March 12). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Validating Chiral Purity of Tert-butyl 3-cyclopropyl-3-oxopropanoate Derivatives
In the landscape of pharmaceutical development, establishing the stereochemical identity of drug candidates and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For molecules like tert-butyl 3-cyclopropyl-3-oxopropanoate and its derivatives—key building blocks in modern synthesis—rigorous validation of chiral purity is paramount. The presence of a stereocenter dictates that one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, detrimental.[1]
This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of these valuable synthetic intermediates. We will delve into the mechanistic underpinnings of each method, present objective performance comparisons through experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why Chiral Purity Matters
The seemingly subtle difference between enantiomers can have profound biological consequences. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual stereoisomers in chiral drug products.[1] This necessitates the development of robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) and ensure the desired stereoisomer is the dominant species.
A Comparative Analysis of Chiral Separation Techniques
The selection of an appropriate analytical technique for chiral purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and available instrumentation. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Table 1: Performance Comparison of Chiral Analysis Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | NMR with Chiral Shift Reagents |
| Resolution (Rs) | Excellent (typically > 2.0) | Excellent (often > HPLC) | Very High | Variable, depends on reagent and analyte |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 45 minutes | 5 - 20 minutes per sample |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Solvent Consumption | High | Low | Low | Moderate |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Sample Volatility Requirement | No | No | Yes | No |
| Instrumentation Cost | Moderate to High | High | Moderate | High |
| Method Development Complexity | Moderate | Moderate | High | Moderate |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[2][3][4]
Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including ketones and esters.[2]
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column, is a strong starting point for β-keto esters.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best balance of resolution and analysis time.
-
Sample Preparation: Dissolve the tert-butyl 3-cyclopropyl-3-oxopropanoate derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for chiral HPLC analysis.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.[5][6][7][8][9] This "green" chromatography technique utilizes supercritical carbon dioxide as the primary mobile phase component.
Principle of Separation: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in resolution, leading to rapid separations.[5][8]
Experimental Protocol: Chiral SFC
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, such as methanol or ethanol, is typically used.
-
Sample Preparation: Dissolve the sample in the modifier to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength.
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
Workflow for Chiral SFC Method Development
Caption: A high-throughput workflow for chiral SFC analysis.
Chiral Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[10][11] For non-volatile compounds like tert-butyl 3-cyclopropyl-3-oxopropanoate, derivatization may be necessary to increase their volatility.
Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10] The different interactions between the enantiomers and the chiral stationary phase result in different retention times.
Experimental Protocol: Chiral GC
-
Derivatization (if necessary): Convert the β-keto ester to a more volatile derivative.
-
Column Selection: A cyclodextrin-based chiral GC column is a common choice.
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injection Mode: Split
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Detector: Flame Ionization Detector (FID)
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas.
Workflow for Chiral GC Method Development
Caption: Workflow for chiral GC analysis, including a derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[12] The addition of a chiral shift reagent to a solution of enantiomers can induce chemical shift differences between corresponding protons in the two enantiomers.
Principle: Chiral shift reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers.[12] The different spatial arrangements of these complexes result in different magnetic environments for the protons of each enantiomer, leading to separate signals in the NMR spectrum.
Experimental Protocol: NMR with Chiral Shift Reagents
-
Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Add Chiral Shift Reagent: Add a small amount of a suitable chiral shift reagent (e.g., a europium or praseodymium complex) to the NMR tube.
-
Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra after each addition of the chiral shift reagent until sufficient separation of the enantiomeric signals is observed.
-
Data Analysis: Determine the enantiomeric excess by integrating the separated signals corresponding to each enantiomer.
Logical Relationship in NMR Chiral Analysis
Caption: The logical progression of chiral analysis using NMR.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the analytical data.[13] The key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Strategic Approach to Chiral Purity Validation
The validation of chiral purity for tert-butyl 3-cyclopropyl-3-oxopropanoate derivatives is a critical step in ensuring the quality and safety of pharmaceutical products. While Chiral HPLC remains the workhorse of the industry, Chiral SFC offers significant advantages in terms of speed and sustainability. Chiral GC is a highly sensitive option for volatile compounds, and NMR with chiral shift reagents provides a non-separative approach for determining enantiomeric excess.
The choice of the most appropriate technique will depend on the specific requirements of the analysis. A thorough understanding of the principles, strengths, and limitations of each method, coupled with a rigorous validation strategy, will enable researchers to confidently and accurately assess the chiral purity of these important pharmaceutical intermediates.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Available at: [Link]
-
Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. (n.d.). ResearchGate. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012, October 15). PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (n.d.). LCGC International. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Available at: [Link]
-
CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. Available at: [Link]
-
Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. (n.d.). ResearchGate. Available at: [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents. (n.d.). Google Patents.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Available at: [Link]
-
Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Available at: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Taylor & Francis. Available at: [Link]
-
Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis. (n.d.). ChemRxiv. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International. Available at: [Link]
-
Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. Available at: [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015, May 15). PubMed. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. (2016, November 30). Journal of Chromatographic Science. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Cureus. Available at: [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Available at: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. Available at: [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.com. Available at: [Link]
-
NMR determination of enantiomeric excess. (2025, August 7). ResearchGate. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Available at: [Link]
-
Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech, Inc. Available at: [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. Available at: [Link]
-
SFC for chiral separations in bioanalysis. (2019, January 5). PubMed. Available at: [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters Corporation. Available at: [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. Available at: [Link]
-
HPLC Determination of Ketoprofen Enantiomers in Human Serum Using a Nonporous Octadecylsilane 1.5 Microns Column With Hydroxypropyl Beta-Cyclodextrin as Mobile Phase Additive. (n.d.). PubMed. Available at: [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek. Available at: [Link]
-
HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive. (n.d.). Semantic Scholar. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester. Available at: [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022, May 7). PubMed Central. Available at: [Link]
-
Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. (2024, February 26). MDPI. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Executive Summary: The Criticality of Standard Qualification in Pitavastatin Synthesis
Topic: Reference Standards for Tert-butyl 3-cyclopropyl-3-oxopropanoate Analysis Content Type: Publish Comparison Guide
Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 6313-11-7) is not merely a catalog reagent; it is a critical C3-synthon in the convergent synthesis of Pitavastatin Calcium .[1] Its purity directly dictates the stereochemical integrity of the final HMG-CoA reductase inhibitor.
In drug development, the choice between a Certified Reference Material (CRM) and a Reagent Grade alternative is often a trade-off between cost and compliance risk. This guide objectively compares these alternatives, providing the experimental frameworks necessary to upgrade a reagent-grade material to a "Working Standard" when a CRM is unavailable.
Part 1: Strategic Comparison – CRM vs. Reagent Grade
The following table contrasts the technical specifications of a Primary Reference Standard (CRM) against a typical Reagent Grade sourcing option.
Table 1: Comparative Performance Metrics
| Feature | Primary Reference Standard (CRM) | Reagent / Synthesis Grade | Impact on Drug Development |
| Assay (Mass Balance) | > 99.5% (w/w) | > 95.0% (Area %) | Reagent grade "Area %" ignores water/solvents, leading to stoichiometric errors in Wittig/Julia olefinations.[1] |
| Water Content (KF) | Measured & Certified (< 0.1%) | Not typically reported | High moisture hydrolyzes the |
| Traceability | NIST/USP/EP Traceable | Batch-specific only | CRM is required for GMP release testing; Reagent grade is limited to R&D. |
| Impurity Profile | Quantified (Organic & Inorganic) | Unspecified | Unknown impurities (e.g., cyclopropyl methyl ketone) can co-elute with the API precursor. |
| Storage Stability | Long-term stability data provided | Retest dates only |
The Scientific Reality: Why "95%" is Insufficient
In the synthesis of Pitavastatin, this
-
Consequence: Loss of stoichiometry, formation of des-keto impurities, and failure to meet the enantiomeric excess (%ee) specification in the subsequent reduction step.
Part 2: Technical Deep Dive – Degradation & Impurity Logic
To validate this standard, one must understand its specific instability. As a
Diagram 1: Degradation Pathways of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Caption: The primary degradation pathway involves hydrolysis of the tert-butyl ester followed by rapid decarboxylation to cyclopropyl methyl ketone.
Part 3: Experimental Protocols for Qualification
If a CRM is unavailable, you must qualify a Reagent Grade material as a Secondary Working Standard . The following protocols constitute a self-validating system.
Protocol A: Purity Assignment by HPLC (Reverse Phase)
Objective: Determine chromatographic purity and identify polar degradation products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses enol ionization).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (carbonyl) and 254 nm.
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile. Inject immediately to prevent hydrolysis in solution.
Validation Check: Look for a peak at RRT ~0.3. This is likely Cyclopropyl methyl ketone (decarboxylation product). If this peak grows over time in the vial, your diluent is too acidic or wet.
Protocol B: Volatile Impurity Analysis by GC-FID/MS
Objective: Quantify residual solvents (THF, Toluene) and the decarboxylated impurity (Cyclopropyl methyl ketone) which may not absorb well in UV.
-
Inlet: Split 20:1, 220°C.
-
Column: DB-624 or equivalent (specifically for volatiles).[1]
-
Oven: 40°C (hold 3 min) → 10°C/min → 240°C.
-
Detector: FID at 260°C.
-
Critical Insight: The tert-butyl ester is thermally sensitive.[1] Ensure the inlet liner is clean and deactivated (glass wool free) to prevent thermal degradation during injection, which would give a false low purity result.
Protocol C: Mass Balance Calculation (The "Gold Standard")
Do not rely on HPLC Area % alone. Calculate the Potency (Assay) using the following equation:
[1]-
% Water: Determine via Karl Fischer (Volumetric).
-
% Residual Solvents: Determine via GC-Headspace.
-
% ROI: Residue on Ignition (Sulfated Ash).
Part 4: Qualification Workflow Visualization
This diagram illustrates the decision matrix for selecting and qualifying the standard for GMP use.
Diagram 2: Reference Standard Qualification Workflow
Caption: Workflow for qualifying a Reagent Grade intermediate into a Working Standard when a CRM is unavailable.
References
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
-
Hiyama, T., et al. (2003). Synthesis of Pitavastatin Key Intermediate.[3] Bull. Chem. Soc. Jpn. (Discusses the cyclopropyl ketone stability). Link[1]
-
ICH Q7. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for Reference Standards in Section 11.1). Link
-
Sigma-Aldrich. Tert-butyl 3-cyclopropyl-3-oxopropanoate Product Specification (AldrichCPR). (Example of Reagent Grade specification). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Governs the use and establishment of standards). Link[1]
Sources
Impurity Profiling of Commercial Tert-butyl 3-cyclopropyl-3-oxopropanoate: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison of impurity profiling methodologies for Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 134302-07-1), a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Pitavastatin).
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Tert-butyl 3-cyclopropyl-3-oxopropanoate is a thermally labile
This guide compares the two dominant analytical paradigms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —demonstrating why the industry standard is shifting away from thermal methods due to artifact generation.
The Impurity Landscape
The synthesis typically involves the magnesium-mediated acylation of tert-butyl hydrogen malonate (or Meldrum's acid derivative) with cyclopropanecarbonyl chloride.
-
Impurity A (Starting Material): Cyclopropanecarboxylic acid.
-
Impurity B (Degradant): Cyclopropyl methyl ketone (Result of decarboxylation).
-
Impurity C (Byproduct): Di-tert-butyl malonate (from transesterification/disproportionation).
-
Impurity D (Process): Residual solvents (THF, Toluene).
Visualizing the Impurity Network
Understanding the origin of impurities is the first step in selecting the correct profiling method. The diagram below illustrates the synthesis and degradation pathways that dictate analytical choices.
Figure 1: Synthesis and degradation pathways showing the risk of thermal artifacts during analysis.
Comparative Analysis: GC vs. HPLC
The core conflict in profiling this compound is Volatility vs. Stability .
Option A: Gas Chromatography (GC-FID/MS)
Traditionally used for volatile intermediates.
-
Mechanism: Separation based on boiling point and polarity.[1]
-
Pros: Excellent for detecting residual solvents (THF, Toluene) and Impurity B (Ketone).
-
Cons (Critical): The tert-butyl ester moiety is thermally unstable. At typical injector temperatures (200°C+), the parent compound undergoes Cope elimination or decarboxylation, generating isobutylene and Impurity B in situ.
-
Verdict: NOT RECOMMENDED for Purity Assay. Only suitable for residual solvent analysis using Headspace (HS-GC) where the sample matrix is not heated excessively.
Option B: HPLC-UV (Reverse Phase)
The Gold Standard for Labile Esters.
-
Mechanism: Partitioning based on hydrophobicity on a C18 stationary phase.
-
Pros: Operates at ambient temperature, preserving the parent molecule. Capable of resolving the keto-enol tautomers (often seen as a split peak or shoulder).
-
Cons: Requires careful pH control to prevent on-column hydrolysis.
-
Verdict: RECOMMENDED for Assay and Related Substances.
Data Comparison Table
| Feature | GC-FID (Direct Injection) | HPLC-UV (C18 / Acidic Mobile Phase) |
| Primary Use | Residual Solvents (OVI) | Purity Assay & Related Substances |
| Sample Stress | High (Thermal > 150°C) | Low (Ambient / < 40°C) |
| Artifact Risk | High (Generates Impurity B) | Low (Buffer prevents hydrolysis) |
| LOD (Impurity B) | 0.01% (Excellent) | 0.05% (Good) |
| Linearity (R²) | < 0.98 (Due to decomposition) | > 0.999 |
| Tautomer Resolution | No (Averaged signal) | Yes (Must integrate sum of peaks) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are recommended.
Protocol 1: HPLC-UV for Purity and Impurities (Recommended)
This method prevents thermal degradation and separates the starting material (acid) from the ester.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and stabilizes the ester).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Strict control required; higher temps shift keto-enol equilibrium).
-
Detection: UV @ 210 nm (Carbonyl absorption) and 254 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Elution of Ester & Impurity C |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |
Critical Note on Integration: The compound exists in equilibrium between keto and enol forms. In RP-HPLC, these may present as two distinct peaks or a distorted peak. Integrate the sum of both peaks to calculate total purity.
Protocol 2: Headspace GC for Residual Solvents
Do not use direct injection. Use Headspace to quantify THF and Toluene without degrading the product.
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).
-
Oven Program: 40°C (5 min)
10°C/min 240°C. -
Headspace Parameters:
-
Incubation Temp: 60°C (Do not exceed 70°C).
-
Incubation Time: 20 min.
-
Solvent: DMSO (Dissolves matrix, high boiling point).
-
Analytical Decision Workflow
Use this logic flow to determine the correct method for your specific impurity of interest.
Figure 2: Decision tree for selecting the appropriate analytical technique.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
Sigma-Aldrich. (n.d.). Tert-Butyl 3-cyclopropyl-3-oxopropanoate Product Specification. Sigma-Aldrich. Link
-
BenchChem. (2025).[1] Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate (Analogous Beta-Keto Ester Methodologies).[1] BenchChem.[1] Link
-
Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement.[2][3] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] (Discusses tert-butyl stability). Link
-
Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for tert-butyl ester thermal lability). Link
Sources
Comparative Guide: FTIR Spectral Analysis of Tert-butyl 3-cyclopropyl-3-oxopropanoate
Executive Summary
Objective: This guide provides a technical framework for the characterization of Tert-butyl 3-cyclopropyl-3-oxopropanoate (Structure:
Core Value: In drug development, this compound serves as a critical building block for introducing cyclopropyl motifs—common in kinase inhibitors and antivirals to improve metabolic stability. Distinguishing the tert-butyl ester from its ethyl analog (Ethyl 3-cyclopropyl-3-oxopropanoate) is a frequent Quality Control (QC) challenge. This guide delineates the specific spectral fingerprints required to validate the tert-butyl group, monitor shelf-life stability (decarboxylation), and assess tautomeric purity.
Molecular Context & Strategic Importance[1]
The molecule combines three spectrally distinct functionalities:
-
Tert-butyl Ester: Provides steric bulk; susceptible to acid-catalyzed hydrolysis.
-
-Keto Motif: Capable of keto-enol tautomerism, though the keto form predominates in esters.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Cyclopropyl Ring: Adds significant ring strain, shifting vibrational frequencies higher than typical alkyl chains.
Target Audience: Synthetic Chemists, QC Analysts, and Process Engineers.
Comparative Spectral Analysis
The following analysis contrasts Tert-butyl 3-cyclopropyl-3-oxopropanoate against its primary alternative, the Ethyl analog , and its degradation products.
Diagnostic Bands & Assignments
The table below synthesizes experimental data from structural analogs and functional group theory.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Cyclopropyl C-H | Stretching ( | 3080 – 3010 | Weak/Med | Critical Identifier. Distinct from alkyl C-H (<3000 cm⁻¹). Indicates intact ring. |
| Ester C=O | Stretching | 1745 – 1730 | Strong | Higher frequency band of the |
| Ketone C=O | Stretching | 1715 – 1700 | Strong | Conjugation with the cyclopropyl ring lowers this frequency compared to alkyl ketones (~1720). |
| Tert-Butyl Group | C-H Bending (Skeletal) | 1390 & 1365 | Medium | The "Rabbit Ears" Doublet. The split peak (gem-dimethyl) confirms the tert-butyl ester. The ethyl analog lacks this split. |
| C-O-C (Ester) | Stretching | 1160 – 1140 | Strong | Broad, intense band characteristic of tertiary esters. |
| Cyclopropyl Ring | Ring Deformation | 1050 – 1000 | Medium | Often appears as a sharp band; confirms cyclopropyl presence. |
The "Gem-Dimethyl" Differentiator (Tert-Butyl vs. Ethyl)
The most reliable way to distinguish the target product from the ethyl ester alternative is the 1400–1350 cm⁻¹ region :
-
Tert-butyl: Exhibits a distinct doublet at ~1390 cm⁻¹ and ~1365 cm⁻¹ (symmetric deformation of the C(CH₃)₃ group).
-
Ethyl: Shows a single, often broader band or different methylene scissoring pattern, lacking the sharp "rabbit ears" doublet.
Keto-Enol Tautomerism
While
-
Keto Form (Dominant): Two sharp carbonyl bands (1740 & 1710 cm⁻¹).[1]
-
Enol Form (Minor): Look for a weak, broad band ~1650 cm⁻¹ (H-bonded C=O) and a very broad O-H stretch ~3200–3400 cm⁻¹. Note: Significant enol presence may indicate solvent effects or impurities.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) Crystal Material: Diamond (preferred for durability) or ZnSe. Sample State: Liquid (neat) or low-melting solid.
Step-by-Step Workflow
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Validation: Ensure the region 2500–2000 cm⁻¹ (diamond absorption) is consistent.
-
Sample Loading: Apply 10–20 mg of the sample to the crystal center.
-
Caution: Tert-butyl esters are acid-sensitive. Ensure the crystal surface is neutral.
-
-
Acquisition:
-
Scans: 32 or 64 (to resolve weak cyclopropyl C-H bands).
-
Resolution: 4 cm⁻¹.
-
Range: 4000 – 600 cm⁻¹.
-
-
Processing: Apply baseline correction if necessary. Do not use heavy smoothing, as this can merge the critical tert-butyl doublet.
-
Cleaning: Wipe immediately with ethanol. Tert-butyl esters can be sticky; ensure no residue remains for the next run.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical decision tree for validating the compound identity using FTIR data.
Caption: Logic flow for discriminating the target tert-butyl ester from ethyl analogs and impurities using key spectral windows.
References
-
Sigma-Aldrich. Tert-Butyl 3-cyclopropyl-3-oxopropanoate Product Specification. Retrieved from . (Verifies commercial availability and basic product identity).
-
NIST Chemistry WebBook. Infrared Spectra of Tert-butyl Esters (General Reference). National Institute of Standards and Technology.[2] Retrieved from . (Source for characteristic gem-dimethyl doublet assignments in tert-butyl esters).
-
PubChem. Ethyl 3-cyclopropyl-3-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved from . (Provides comparative data for the ethyl analog).
-
Spectroscopy Online. The Rule of Three: Infrared Spectroscopy of Esters. Retrieved from . (Authoritative grounding for ester carbonyl and C-O stretching rules).
-
PrepChem. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from . (Context for synthetic precursors and expected impurities).
Sources
Safety Operating Guide
Tert-butyl 3-cyclopropyl-3-oxopropanoate proper disposal procedures
Topic: Tert-butyl 3-cyclopropyl-3-oxopropanoate Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals
Emergency Overview & Chemical Identity
Tert-butyl 3-cyclopropyl-3-oxopropanoate is a specialized organic building block commonly used in the synthesis of pharmaceutical intermediates (e.g., quinolones, cyclopropyl-containing drugs). As a
Immediate Hazard Assessment:
-
Physical State: Solid (Low melting point).
-
Storage Class: 11 (Combustible Solids).[1]
-
Primary Risk: Combustible. May cause irritation to eyes, skin, and respiratory tract.
-
Critical Note: While not classified as "Highly Flammable" like its lower molecular weight analogs (e.g., tert-butyl propionate), it acts as a fuel source and must be segregated from oxidizers.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | tert-Butyl 3-cyclopropyl-3-oxopropanoate |
| CAS Number | 134302-07-1 |
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); poorly soluble in water. |
| Flash Point | N/A (Solid); typically >110°C for similar high-MW esters. |
| Reactivity | Acid-sensitive (cleaves to isobutylene + acid); Stable to weak bases. |
Waste Characterization & Segregation
Proper disposal begins with accurate waste stream characterization. In a drug development context, this compound is rarely disposed of as a pure substance but rather as part of a reaction mixture or contaminated solid.
Decision Logic for Waste Classification
-
Is it Pure/Unused?
Classify as Non-Halogenated Organic Solid . -
Is it in Solution?
Classify based on the solvent (e.g., Halogenated if in DCM; Flammable if in EtOAc). -
Is it Contaminated Debris?
Classify as Solid Hazardous Waste (contaminated gloves, weigh boats).
Expert Insight:
-
Do not mix with strong acids: The tert-butyl ester moiety is acid-labile. Mixing this waste with acidic waste streams (e.g.,
, ) can generate isobutylene gas, leading to pressure buildup in waste containers. -
Segregation Rule: Keep separate from oxidizers (peroxides, nitrates) to prevent exothermic reactions.
Step-by-Step Disposal Protocol
This protocol assumes the generator is operating within a facility equipped with standard chemical waste management services (EHS department).
Phase 1: Pre-Disposal Stabilization
-
Solid Waste: No pre-treatment required. Ensure the material is dry and free of free-standing liquids.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent, ensure the pH is neutral (pH 6-8). If the solution is acidic, neutralize carefully with Sodium Bicarbonate (
) before containerizing to prevent gas evolution.
Phase 2: Packaging & Labeling
-
Select Container:
-
Solids: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.
-
Liquids: HDPE carboy or safety can (if solvent compatible).
-
-
Labeling:
-
Must carry a "Hazardous Waste" label.[2]
-
Constituents: List "Tert-butyl 3-cyclopropyl-3-oxopropanoate" explicitly. Do not use abbreviations like "T-Bu Ester".
-
Hazard Checkbox: Mark "Irritant" and "Combustible".
-
Phase 3: Final Disposal Method
The only validated disposal method for this organic intermediate is High-Temperature Incineration .
-
Method: The waste is injected into a chemical incinerator equipped with an afterburner and scrubber.
-
Mechanism: Thermal oxidation converts the carbon skeleton into
and . The tert-butyl group combusts efficiently. -
Prohibited: Do NOT dispose of down the drain. This compound is poorly water-soluble and can accumulate in plumbing traps or disrupt biological wastewater treatment systems.
Operational Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of Tert-butyl 3-cyclopropyl-3-oxopropanoate based on its physical state in the lab.
Figure 1: Decision logic for segregating and packaging Tert-butyl 3-cyclopropyl-3-oxopropanoate waste streams.
Spill Response & Empty Container Management
Spill Cleanup Procedure
If the solid powder is spilled:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is generated, use an N95 mask.
-
Containment: Avoid raising dust.[3][4] Cover the spill with a damp paper towel to minimize aerosolization.
-
Cleanup: Sweep up carefully or use a HEPA-filtered vacuum.
-
Disposal: Place spill debris into the "Solid Hazardous Waste" container.
-
Decontamination: Wipe the surface with soap and water.[5]
Empty Container Disposal
Under US EPA (RCRA) and similar international regulations, a container is considered "RCRA Empty" if:
-
All wastes have been removed using standard practices (pouring, pumping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
Triple Rinse Protocol:
-
Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Crucial: Pour the rinsate into the Liquid Hazardous Waste stream.
-
Deface the label and discard the dry bottle as general trash (glass/plastic recycling depending on local policy).
-
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Tert-butyl 3-cyclopropyl-3-oxopropanoate.[1] Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet Guidelines for Organic Esters. Retrieved from [Link]
Sources
Personal protective equipment for handling Tert-butyl 3-cyclopropyl-3-oxopropanoate
This guide serves as the authoritative operational manual for the safe handling, storage, and disposal of Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS: 134302-07-1). It is designed for researchers requiring immediate, actionable safety protocols without the fluff of generic templates.
PART 1: IMMEDIATE ACTION CARD (Emergency Response)
| Scenario | Immediate Action Protocol |
| Skin Contact | Brush off loose particles first. Wash with soap and water for 15 min.[1][2] Do not use solvents (ethanol/DMSO) which enhance absorption. |
| Eye Contact | Flush with water for 15 min, lifting eyelids.[1][2] Remove contact lenses if present.[1][2][3] Seek medical attention. |
| Inhalation | Move to fresh air.[1][2][4] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do not create dust. Dampen with inert solvent (e.g., heptane) or use a HEPA-vacuum. Place in a closed container. |
| Fire | Class B/C. Use Dry Chemical, CO₂, or Foam.[3][4] Avoid water jet (may spread burning material if molten). |
PART 2: CHEMICAL PROFILE & HAZARD MECHANISTICS
2.1 The Compound[5][6][7]
-
Chemical Name: Tert-butyl 3-cyclopropyl-3-oxopropanoate[8][9]
-
CAS Number: 134302-07-1[8]
-
Physical State: Solid (Low melting point solid or waxy solid depending on purity).
-
Molecular Formula: C₁₀H₁₆O₃
2.2 Hazard Analysis (The "Why")
As a Senior Application Scientist , I classify this compound as a Research Chemical with incomplete toxicological data. However, its structure dictates specific risks:
-
Thermal Instability (The Tert-Butyl Risk):
-
Mechanism: Tert-butyl esters are acid-labile and thermally sensitive. Upon heating or contact with strong Lewis acids, they can undergo isobutylene elimination , generating carboxylic acid and flammable isobutylene gas.
-
Operational Implication: Never heat this compound above 80°C in a closed system without pressure relief. Avoid strong acids during storage.[1]
-
-
Beta-Keto Reactivity:
-
Mechanism: The 1,3-dicarbonyl moiety is highly enolizable. It can chelate metals and react vigorously with strong oxidizers or electrophiles.
-
Operational Implication: Incompatible with strong oxidizing agents (peroxides, permanganates).
-
-
Cyclopropyl Strain:
-
Mechanism: While relatively stable, the cyclopropyl ring adds ring strain energy (~27.5 kcal/mol).
-
Operational Implication: High energy release upon combustion.
-
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on generic "safety gear." Use this matrix to select PPE based on specific task exposure risks.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Standard) | Nitrile Rubber (0.11 mm / 4 mil) | Sufficient for solid handling. Tert-butyl esters have moderate permeation rates; thin nitrile offers >30 min protection against incidental contact. |
| Hand Protection (Solution) | Double Gloving (Nitrile + Laminate) | If dissolved in DCM or THF, standard nitrile fails (<2 min breakthrough). Use a Silver Shield® liner or double nitrile. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | As a solid/powder, inhalation of dust is the primary vector. If heating/dissolving, use a Half-mask with OV/P100 cartridges . |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders (dust entry) or reactive liquids. Goggles provide a seal. |
| Body | Cotton Lab Coat + Tyvek Sleeves | Synthetic blends can melt if a fire occurs. Tyvek sleeves protect wrists during weighing/transfer. |
PART 4: OPERATIONAL HANDLING PROTOCOLS
4.1 Workflow Logic (Graphviz Visualization)
The following diagram outlines the critical decision path for handling this compound, emphasizing the "Cold Chain" requirement often missed in generic databases.
Figure 1: Safe Handling Lifecycle. Note the equilibration step to prevent hydrolysis from water condensation.
4.2 Step-by-Step SOP
Phase 1: Preparation
-
Equilibration: Remove the container from the refrigerator (2-8°C). Allow it to stand at room temperature for 30 minutes before opening.
-
Why? Opening a cold bottle attracts atmospheric moisture. Water hydrolyzes the ester, degrading your reagent purity.
-
-
Workspace: Clear a fume hood. Ensure airflow is >100 fpm.
Phase 2: Weighing & Transfer
-
Static Control: This solid may be static-prone. Use an anti-static gun or polonium strip if available.
-
Transfer: Use a clean stainless steel or porcelain spatula. Avoid plastic spatulas if the solid is sticky/waxy.
-
Dissolution: If preparing a stock solution, add solvent (e.g., Ethyl Acetate, Methanol) slowly.
-
Note: The dissolution may be slightly endothermic.
-
Phase 3: Reaction Monitoring
-
TLC Monitoring: Use UV (254 nm) or Stain (KMnO₄ or Anisaldehyde). The beta-keto functionality stains well with KMnO₄ (brown spot).
-
Quenching: If using basic conditions (e.g., NaH, LDA), quench carefully at low temperature (0°C) to prevent ester hydrolysis.
PART 5: STORAGE & STABILITY
| Parameter | Requirement | Failure Mode |
| Temperature | 2°C to 8°C (Refrigerate) | Heat accelerates decarboxylation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen/Moisture can cause slow hydrolysis or oxidation of the alpha-carbon. |
| Container | Amber Glass | Protects from light degradation. Ensure cap has a Teflon liner. |
| Shelf Life | 12 Months | Re-test purity (NMR) if stored longer than 1 year. |
PART 6: DISPOSAL & WASTE STREAMS
Self-Validating Disposal Protocol:
-
Categorization: Is the material mixed with halogens (DCM, Chloroform)?
-
Yes: Segregate to Halogenated Organic Waste .
-
No: Segregate to Non-Halogenated Organic Waste .
-
-
Quenching: If the material is in a reaction mixture with active reagents (e.g., unreacted base), quench before placing in the waste drum to prevent drum pressurization.
-
Labeling: Clearly label as "Beta-keto ester / Flammable Solid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11236056 (Related Structure: Tert-butyl acetoacetate). Retrieved from [Link]
- Note: Used as a homologous reference for beta-keto ester reactivity and safety profile due to specific CAS d
- Source for "Combustible Solid" classific
- Source for "Cold-chain transport
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. chempoint.com [chempoint.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tert-butyl 3-cyclohexylpropanoate | C13H24O2 | CID 11806018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-hydroxypropanoate | C7H14O3 | CID 16218743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 134302-07-1|tert-Butyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 9. tert-Butyl 3-cyclopropyl-3-oxopropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
